Geranic acid

Catalog No.
S525443
CAS No.
459-80-3
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geranic acid

CAS Number

459-80-3

Product Name

Geranic acid

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienoic acid

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7+

InChI Key

ZHYZQXUYZJNEHD-VQHVLOKHSA-N

SMILES

Array

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

Decaprenoic acid; GERANID; GERANIC ACID; decaprenoic acid; RARECHEM AL BO 0140; Geranic acid; 3,7-Dimethyl-2,6-octadienoic acid.

Canonical SMILES

CC(=CCCC(=CC(=O)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/C(=O)O)/C)C

The exact mass of the compound Geranic acid is 168.12 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229335. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. It belongs to the ontological category of monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Biosynthetic Pathways of Geranic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Geranic acid (GA) is an acyclic monoterpenoid. Its biosynthesis in living organisms is primarily through the oxidation of its alcohol precursor, geraniol. The pathway is part of the larger terpenoid backbone biosynthesis network [1] [2].

The diagram below illustrates the core metabolic pathway from central carbon metabolites to this compound, highlighting the key enzymes involved.

geranic_acid_pathway Core Biosynthetic Pathway from Geraniol to this compound PA_GA3P Pyruvate (PA) & Glyceraldehyde-3-Phosphate (GA-3-P) DXS DXS (1-deoxy-D-xylulose-5-phosphate synthase) PA_GA3P->DXS DXP 1-Deoxy-D-Xylulose-5-Phosphate (DXP) MEP 2-C-Methyl-D-Erythritol-4-Phosphate (MEP) DXP->MEP IPP_DMAPP Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) MEP->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GES GES (Geraniol Synthase) GPP->GES Geraniol Geraniol GDH GDH/GDH1 (Geraniol Dehydrogenase) Geraniol->GDH ADH_AKR ADH/AKR (Alcohol Dehydrogenase/ Aldo-Keto Reductase) Geraniol->ADH_AKR Geranial Geranial Citral Citral (Geranial + Neral) Geranial->Citral Geranic_Acid This compound (GA) Geranial->Geranic_Acid Oxidation Neral Neral Neral->Citral Neral->Geranic_Acid Oxidation DXS->DXP GES->Geraniol GDH->Geranial ADH_AKR->Neral

This pathway is conserved across plants and mammals [1] [2]. In mammals, this compound can be an endogenous metabolite derived from mevalonic acid (MVA) or a metabolite of ingested compounds like geraniol or citral [1].

Quantitative Analysis and Detection

Accurately detecting and quantifying this compound and its precursors is crucial for research. The table below summarizes the standard analytical methodologies.

Analyte Key Analytical Technique(s) Sample Source Critical Experimental Details
This compound (GA) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] Mammalian tissues (liver, testis, cerebrum), human/animal urine [1] Use of stable isotopically labeled mevalonolactone for tracing; detection of Hildebrandt acid (ω-carboxy-GA) in urine as a biomarker of exposure [1].
Citral (Geranial/Neral) Gas Chromatography-Mass Spectrometry (GC-MS) [3] [2] Plant essential oils (e.g., Cinnamomum bodinieri, Cymbopogon spp.) [3] [2] Essential oil extraction via hydrodistillation (e.g., Clevenger apparatus); use of HP-5MS column; temperature programming from 80°C to 240°C; identification via NIST library and Retention Index (RI) matching [3].
Geraniol GC-MS [4] [3] Microbial culture supernatant, plant tissues [4] [3] For microbial production, often involves biphasic cultivation with an organic overlay (e.g., dodecane) to capture volatile terpenes [4].

Key Experimental Protocols in Current Research

Transcriptomic Analysis for Pathway Elucidation

This methodology is used to identify genes involved in terpenoid biosynthesis, such as in citral-rich plants [3] [2].

  • Workflow:
    • Sample Collection: Tissues are collected from multiple chemotypes (e.g., high-citral vs. low-citral plants) with biological replicates [3].
    • RNA Extraction & Sequencing: Use kits like RNEasy Plant Mini Kit. Libraries are prepared (e.g., NEBNext Ultra RNA Library Prep Kit) and sequenced on platforms like Illumina [3].
    • Bioinformatic Analysis: Filtered reads are mapped to a reference genome (e.g., Cinnamomum camphora). Differential gene expression (DEG) analysis is performed, followed by KEGG and GO enrichment to find pathways like "terpenoid backbone biosynthesis" [3].
    • Gene Validation: Correlate gene expression (e.g., of GES, ADH) with metabolite content. Validate with qRT-PCR and Enzyme-Linked Immunosorbent Assay (ELISA) to confirm protein activity [3].
Microbial Metabolic Engineering for Geraniol (this compound Precursor)

Engineering microbes like E. coli or Yarrowia lipolytica provides a sustainable production platform for geraniol, the direct precursor to this compound [4] [5].

  • Host and Pathway Selection: Choose between the native Methylerythritol Phosphate (MEP) pathway in E. coli or introduce the heterologous Mevalonate (MVA) pathway for higher flux [5].
  • Gene Toolbox:
    • GPPS: Geranyl diphosphate synthase, condenses IPP and DMAPP into GPP.
    • GES: Geraniol synthase, hydrolyzes GPP to form geraniol. Truncated plant-derived GES (e.g., tCrGES from Catharanthus roseus) often shows higher activity in yeast [4].
    • MVA Pathway Genes: ERG10, HMGS, tHMG1, IDI1, ERG12 (MVK), ERG8 (PMK) [4].
  • Engineering Strategies:
    • Enhance Precursor Supply: Overexpress genes like ERG10 and tHMG1 to boost acetyl-CoA and MVA pathway flux [4].
    • Balance Expression: Use methods like RBS library screening or multi-copy integration to balance GPPS and GES expression, avoiding toxic intermediate accumulation [5].
    • Improve Protein Solubility: Employ fusion tags (e.g., MBP, NusA, or engineered small peptides like CM29*) to enhance the solubility and expression of eukaryotic plant synthases in prokaryotic hosts [5].
    • Product Recovery: Use biphasic fermentation with an organic overlay to mitigate geraniol toxicity and recover the product [4] [5].

Research Gaps and Future Directions

  • Elusive Enzymes: The specific alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes responsible for the final oxidation of geranial/neral to this compound in many organisms remain to be fully characterized [1] [2].
  • Regulatory Mechanisms: The transcriptional and post-translational regulation of the complete this compound biosynthetic pathway is not well understood.
  • Industrial Production: While microbial production of geraniol has seen great advances (reaching ~1-2 g/L in engineered yeasts [4] [5]), de novo microbial synthesis of this compound remains a promising area for future metabolic engineering.

References

geranic acid natural sources and isolation

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources and Chemical Profile

Geranic acid occurs in various plants, typically as part of the complex mixture that forms essential oils.

Natural Source Part of Plant Notes on Occurrence
Bitter Orange [1] - Listed as a natural source.
Lemon Balm [1] - Listed as a natural source; used to balance sweet notes in formulations.
Pelargonium spp. [2] Leaves Research focuses on biosynthesis of citronellol, a closely related terpenoid.
Rose [2] Flowers Research context involves scent production in flowers.

Chemical Structure and Properties: this compound, or (2E)-3,7-dimethylocta-2,6-dienoic acid (CAS 459-80-3), is an unsaturated fatty acid [3]. The table below summarizes its key physicochemical properties, which are critical for handling, extraction, and analysis.

Property Value / Description
IUPAC Name (2E)-3,7-dimethylocta-2,6-dienoic acid [3]
Molecular Formula C10H16O2 [3]
Molar Mass 168.24 g/mol [3]
Appearance Colorless to pale yellow oily liquid [1]
Odor Description Dry, weedy, acidic, green, moldy, woody [1]
Boiling Point 249-251 °C @ 760 mmHg [3]
Flash Point 110 °C (230 °F) [3]
Solubility Soluble in alcohol and propylene glycol; poorly soluble in water (108.2 mg/L @ 25°C) [1]
logP (o/w) ~3.07 (estimated) [1]

Experimental Protocol: Isolation and Analysis

This section outlines a standard workflow for extracting essential oils from plant material and subsequently identifying this compound within the mixture.

workflow start Start: Plant Material step1 Drying and Preparation start->step1 step2 Hydrodistillation step1->step2 step3 Oil Collection and Drying step2->step3 step4 GC-MS Analysis step3->step4 end Identify this compound step4->end

Experimental workflow from plant material to compound identification.

Plant Material Drying and Preparation
  • Collection and Drying: Collect the aerial parts of the plant (e.g., leaves). Wash with tap water and air-dry at room temperature for about two weeks to remove moisture [4].
  • Powdering: Once dried, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient extraction [4].
Essential Oil Extraction via Hydrodistillation

Hydrodistillation is a classical method suitable for extracting volatile compounds like this compound [5] [6].

  • Apparatus Setup: Use a Clevenger-type apparatus [4].
  • Procedure:
    • Place 500 g of dried plant powder into a 2 L distillation flask.
    • Add 2 L of distilled water [4].
    • Heat the mixture for 3-4 hours. The steam and volatile oils will vaporize, travel through the apparatus, and condense back into a liquid in the cooler [5] [4].
    • The essential oil, being less dense than water, will separate and float on top [5].
  • Oil Collection: Carefully separate the oil layer from the water. Dry the crude essential oil by adding a small amount of anhydrous sodium sulfate to remove any residual water. Store the oil in airtight, dark vials at 4°C to prevent degradation [4].
Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for separating and identifying the individual components within an essential oil [4].

  • GC Conditions:
    • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness) [4].
    • Carrier Gas: Helium, at a constant flow rate of 1 mL/min [4].
    • Temperature Program: Oven temperature starts at 60°C, then increases to 280°C at a rate of 4°C per minute [4].
  • MS Conditions:
    • Ionization Mode: Electron Impact (EI) at 70 eV [4].
    • Mass Scan Range: 50–550 m/z [4].
  • Compound Identification:
    • Inject the prepared essential oil sample.
    • Identify this compound by comparing its mass spectrum and retention time with those of standard compounds or by matching them against a mass spectral library (e.g., NIST) [4].

Critical Methodological Considerations

  • Chemical Profile Variability: The composition of essential oils is highly variable. It is influenced by intrinsic factors (plant genetics, organ harvested) and extrinsic factors (geography, climate, time of harvest, and post-harvest treatments) [5] [6].
  • Extraction Artifacts: The hydrodistillation process itself can alter the chemical profile. High temperatures and prolonged contact with water may lead to hydrolysis or thermal degradation of sensitive compounds [6]. Microwave-assisted extraction or cold solvent extraction can be explored as alternatives to minimize artifacts.
  • CAGE as a Derivative: In pharmaceutical research, this compound is often combined with choline to form Choline and this compound (CAGE), a biocompatible ionic liquid. CAGE demonstrates enhanced properties for drug delivery, including potent antibacterial and antibiofilm activity, and can improve the efficacy of co-formulated drugs [7] [3] [8].

References

Comprehensive Technical Analysis: Geranic Acid vs. Nerolic Acid - Structural, Biosynthetic, and Pharmacological Perspectives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Geranic acid and nerolic acid represent isomeric forms of 3,7-dimethyl-2,6-octadienoic acid that demonstrate significantly different biological activities and physicochemical properties despite their nearly identical molecular formulas. These monoterpenoid acids have garnered substantial research interest due to their diverse applications in pharmaceutical development, fragrance industry, and agricultural chemistry. This technical review provides a comprehensive analysis of both compounds, emphasizing their structural distinctions, biosynthetic pathways, pharmacological applications, and analytical characterization to support research and development efforts across multiple disciplines.

The E-configuration of this compound and Z-configuration of nerolic acid at the C2-C3 double bond create profound differences in their three-dimensional geometry and biological functionality. Recent advances in metabolic engineering have enabled efficient microbial production of these compounds, while pharmaceutical research has revealed promising applications of this compound derivatives, particularly choline-geranate (CAGE), as novel transdermal delivery systems and antimicrobial agents. This review synthesizes current scientific understanding to facilitate further research and development utilizing these versatile natural products.

Structural Characteristics and Chemical Properties

Fundamental Molecular Differences

This compound ((2E)-3,7-dimethylocta-2,6-dienoic acid) and nerolic acid ((2Z)-3,7-dimethylocta-2,6-dienoic acid) are geometric isomers differentiated by the configuration of the double bond between carbons 2 and 3 in their molecular structure [1] [2]. This seemingly minor structural variation creates significant differences in their three-dimensional geometry and physicochemical behavior. Both compounds share the molecular formula C~10~H~16~O~2~ and a molar mass of 168.236 g·mol⁻¹, yet demonstrate distinct biological activities and chemical properties [1] [2].

The extended trans configuration of this compound creates a more linear molecular structure, while the cis configuration of nerolic acid introduces a molecular bend that affects its packing efficiency and intermolecular interactions. This structural difference influences various physicochemical parameters including boiling point, density, and solubility profiles. This compound typically presents as an oily liquid with a density of 0.97 g/cm³ and boiling point ranging from 249 to 251°C [1]. The structural rigidity imposed by the double bond configuration also affects their rotational freedom and molecular dipole moments, subsequently influencing their interactions with biological targets.

Table 1: Comparative Structural and Chemical Properties of this compound and Nerolic Acid

Property This compound Nerolic Acid
IUPAC Name (2E)-3,7-Dimethylocta-2,6-dienoic acid (2Z)-3,7-Dimethylocta-2,6-dienoic acid
CAS Registry Number 459-80-3 [3] 4613-38-1 [4]
Molecular Formula C~10~H~16~O~2~ C~10~H~16~O~2~
Molecular Weight (g·mol⁻¹) 168.236 [1] 168.2328 [4]
Double Bond Configuration E (trans) at C2-C3 Z (cis) at C2-C3
Physical State Oily liquid [1] Information not specified
Density (g/cm³) 0.97 [1] Information not specified
Boiling Point (°C) 249-251 [1] Information not specified
Flash Point (°C) 133 [1] Information not specified
LD₅₀ (oral, rat) 3700 mg/kg [1] Information not specified
Stereochemical Implications

The geometric isomerism between geranic and nerolic acids profoundly influences their molecular geometry and subsequent biological interactions. The E-configuration of this compound positions the bulkier substituents on opposite sides of the double bond, creating a more extended hydrocarbon chain that enhances hydrophobic interactions and membrane penetration capabilities. In contrast, the Z-configuration of nerolic acid places these substituents on the same side, producing a molecular bend that reduces its ability to integrate into lipid bilayers but may enhance specificity for certain enzymatic binding sites [1] [2].

These configurational differences also impact hydrogen bonding capacity and acidity constants. While both compounds contain the same carboxylic acid functional group, their pK~a~ values may differ slightly due to variations in electron density distribution resulting from the double bond configuration. The spatial orientation of the carboxylic acid group relative to the hydrocarbon chain influences molecular packing in crystalline states, surface activity, and interaction with biological receptors. These subtle yet significant structural variations underpin the distinct biological activities and applications of these isomeric compounds.

Natural Occurrence and Biological Significance

Biological Sources and Ecological Functions

Both this compound and nerolic acid occur naturally in various plant species and insect secretions, where they serve important ecological functions. These compounds are frequently identified as constituents of essential oils derived from various botanical sources. Notably, nerolic acid has been identified as one of the principal chemical components in the essential oils of Myrcia ovata and Myrcia lundiana, both belonging to the Myrtaceae family, where it demonstrates significant antifungal properties against plant pathogens such as Fusarium solani and Lasiodiplodia theobromae [2]. Additionally, nerolic acid is present in substantial quantities in lemongrass (Cymbopogon citratus) essential oils [2].

In the animal kingdom, both compounds play crucial roles in insect communication. They are synthesized and released from the Nasonov scent gland of honey bees (Apis mellifera) along with other terpenoids including geraniol, citral, and farnesol [2]. In this context, these compounds function as pheromone components that facilitate orientation and social cohesion within the colony. Research indicates that nerolic acid, geraniol, and farnesol exist in the highest proportions among the Nasonov gland constituents [2]. The co-occurrence of these geometric isomers in biological systems suggests specialized biosynthetic pathways that carefully control their relative abundances to optimize ecological functionality.

Table 2: Natural Occurrence and Biological Functions of this compound and Nerolic Acid

Aspect This compound Nerolic Acid
Natural Sources Honey bee Nasonov gland [1] Honey bee Nasonov gland, Myrcia ovata, Myrcia lundiana, lemongrass [2]
Biological Functions Pheromone in some organisms [1] Pheromone component in honey bees, antifungal activity [2]
Ecological Role Insect communication Insect communication, plant defense mechanism
Key Bioactivities Antimicrobial, penetration enhancement Antifungal against Fusarium solani and Lasiodiplodia theobromae [2]
Industrial Applications Fragrance, transdermal delivery systems Fragrance, potential antifungal agent
Biological Activity Spectrum

The antifungal properties of nerolic acid against agricultural pathogens highlight its potential as a natural biocontrol agent. Research on essential oils from Myrcia species demonstrated significant inhibition of fungal pathogens that cause substantial crop losses worldwide [2]. Similarly, this compound has shown insecticidal activity against economically important pests such as Stephanitis pyrioides and Aedes aegypti, along with notable biting deterrent effects [5]. These biological activities are strongly influenced by the stereochemical configuration of each isomer, which affects their interaction with enzymatic targets and cellular membranes.

Both compounds also exhibit antimicrobial effects against various bacterial and fungal species, although their mechanisms of action differ. This compound appears to disrupt microbial membranes through integration and subsequent membrane thinning, while nerolic acid may interfere with specific fungal enzymatic processes [1] [2]. The selective toxicity of these compounds toward different microbial species underscores the importance of their stereochemical configuration in determining biological activity and highlights their potential as templates for developing novel antimicrobial agents with reduced resistance development.

Pharmacological and Industrial Applications

Pharmaceutical Applications and Drug Delivery Systems

This compound has garnered significant attention in pharmaceutical research, particularly through its derivative choline geranate (CAGE), which has been developed as a novel biocompatible antiseptic material capable of penetrating skin and enhancing transdermal drug delivery [1]. This ionic liquid formulation demonstrates remarkable antibiofilm activity against clinically relevant ESKAPE pathogens, including multidrug-resistant isolates, with studies showing eradication of in vitro biofilms at concentrations as low as 3.56 mM (0.156% v/v) within 2 hours [1]. The mechanism of action involves integration of geranate ions and this compound into bacterial membranes, causing membrane thinning and disruption of homeostasis [1].

The transdermal enhancement properties of CAGE have been extensively investigated for drug delivery applications. Research indicates that 1:2 CAGE (containing one cholinium cation and two geranate anions sharing a proton) demonstrates optimal effectiveness in permeating the stratum corneum barrier [6]. This formulation has shown promise for enhancing topical and oral delivery of insulin and other protein-based therapeutics [6]. Additionally, this compound has been patented as an active ingredient in anti-obesity compositions, indicating potential applications in metabolic disorder management [7]. These diverse pharmaceutical applications highlight the versatility of this compound derivatives in addressing challenging drug delivery and antimicrobial resistance problems.

Industrial and Agricultural Applications

Beyond pharmaceutical applications, both geranic and nerolic acids find utility in various industrial sectors. Their pleasant odors and stability make them valuable components in fragrance formulations for cosmetics and personal care products. This compound is employed as a perfuming agent in cosmetics [5], while both compounds contribute to the complex scent profiles of many natural fragrances. The isomer separation process for this compound, however, presents manufacturing challenges as it requires lengthy and solvent-intensive purification with consequent repeated recrystallizations [6].

In agricultural applications, this compound has demonstrated potential as an effective antifungal agent against significant phytopathogens such as Colletotrichum graminicola and Fusarium graminearum [5]. This activity has led to its production in transgenic maize plants to control fungal disease outbreaks [5]. Additionally, this compound shows insecticidal properties against Stephanitis pyrioides and Aedes aegypti, along with high biting deterrent activity [5]. Nerolic acid similarly exhibits antifungal capabilities against various plant pathogens, suggesting potential applications in crop protection strategies that could reduce reliance on synthetic pesticides [2].

Biosynthesis and Metabolic Engineering

Biosynthetic Pathways and Engineering Strategies

Microbial production of this compound has been achieved through metabolic engineering approaches utilizing the isopentenol utilization pathway (IUP) in Escherichia coli [5]. This innovative pathway converts affordable C5 substrates (isopentenols) into this compound through a series of enzymatic reactions that bypass native regulatory mechanisms and reduce energetic demands compared to traditional isoprenoid pathways [5]. The IUP comprises only two enzymes that sequentially phosphorylate isoprenol or prenol into isopentenyl phosphate or dimethylallyl phosphate, and subsequently into isopentenyl diphosphate (IPP) or dimethylallyl diphosphate (DMAPP) [5].

The extension from geraniol to this compound involves two oxidation reactions catalyzed by alcohol/aldehyde dehydrogenases from Castellaniella defragrans (CdGeDH and CdGaDH) [5]. Optimization of fermentation parameters and enzyme expression levels has enabled production titers reaching 764 mg/L geranate within 24 hours from 2 g/L isopentenols [5]. This engineered system offers advantages over plant extraction, including higher purity, reduced seasonal variability, and greater sustainability. The biosynthesis approach also facilitates production of novel analogs through enzyme engineering and pathway manipulation, expanding the molecular diversity available for structure-activity relationship studies.

G Start Start: C5 Substrates IPP Isopentenyl Diphosphate (IPP) Start->IPP Phosphorylation DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerization GPP Geranyl Diphosphate (GPP) IPP->GPP Condensation DMAPP->GPP Geraniol Geraniol GPP->Geraniol Phosphatase Geranial Geranial (Aldehyde) Geraniol->Geranial CdGeDH Oxidation Geranic This compound Geranial->Geranic CdGaDH Oxidation

Biosynthetic pathway for this compound production

Process Optimization and Yield Improvement

Substantial efforts have focused on optimizing fermentation parameters to enhance this compound production yields in engineered microbial systems. Key factors include temperature control, oxygenation, nutrient feeding strategies, and product removal techniques to mitigate potential inhibitory effects [5]. The high water-solubility of this compound provides a significant advantage over many other isoprenoids, as it eliminates the need for organic overlays that complicate production and downstream processing [5]. This characteristic simplifies bioreactor operation and reduces costs associated with product separation and purification.

Further enzyme engineering approaches have targeted the dehydrogenases responsible for the oxidation steps from geraniol to this compound. Studies have demonstrated that these enzymes can accept various isoprenoid alcohols as substrates, suggesting potential for production of structural analogs [5]. The flexibility of the IUP system also enables incorporation of non-native enzymes to produce novel derivatives with potentially enhanced biological activities or modified physicochemical properties. These metabolic engineering strategies represent a sustainable approach to producing valuable terpenoid acids while reducing dependence on plant extraction methods.

Experimental Protocols and Analytical Characterization

Biosynthesis Experimental Protocol

Microbial production of this compound via the isopentenol utilization pathway requires implementation of specific fermentation conditions and genetic constructs. The following protocol outlines the key steps for this compound production in engineered E. coli strains [5]:

  • Strain construction: Express the IUP pathway in E. coli MG1655_DE3 (ΔrecA, ΔendA, DE3) via electroporation with plasmids containing genes for phosphorylation enzymes (EcthiM, MvIPK), isomerase (Ecidi), and synthases (ObgeS, Aggpps). For this compound production, additionally express geraniol dehydrogenase (CdGeDH) and geranial dehydrogenase (CdGaDH) from Castellaniella defragrans on a separate plasmid with compatible origin and resistance marker.

  • Culture conditions: Inoculate seed cultures in LB medium with appropriate antibiotics (100 μg/ml ampicillin and/or 50 μg/ml spectinomycin) and incubate overnight at 37°C with shaking at 250 rpm. Use these seed cultures to inoculate (1.5%, v/v) production medium such as K3 medium (containing 10 g/L glucose, 10 g/L tryptone, 5 g/L yeast extract, and essential salts) in shake flasks.

  • Fermentation process: Conduct production phase at 30°C with shaking at 250 rpm. Induce expression of pathway genes with appropriate inducers (e.g., 0.2% L-arabinose for PBAD promoters, 0.1 mM IPTG for PT7 promoters). Add isopentenol substrate (2 g/L mixture of isoprenol and prenol) at time of induction. Maintain pH at 6.8-7.2 throughout fermentation.

  • Product extraction and analysis: After 24-48 hours, harvest cells by centrifugation. Extract this compound from supernatant using ethyl acetate, concentrate under vacuum, and analyze by GC-MS or HPLC. Confirm identity by comparison with authentic standards using retention time and mass spectral data.

Analytical Characterization Methods

Gas chromatography-mass spectrometry (GC-MS) represents the primary analytical method for characterizing and differentiating this compound and nerolic acid due to their similar chemical properties but distinct retention times. The following analytical approaches provide comprehensive characterization [8] [9]:

  • Sample preparation: Derivatize carboxylic acid groups using diazomethane or BF₃-methanol to produce methyl esters, which exhibit improved chromatographic behavior. Alternatively, analyze underivatized acids using specially deactivated columns to minimize adsorption and tailing.

  • GC-MS parameters: Use mid-polarity stationary phases (e.g., 35-50% phenyl polysiloxane) with temperature programming from 50°C (hold 1 min) to 280°C at 5-10°C/min. Employ splitless injection mode at 250°C, with helium carrier gas at constant flow (1.0 mL/min). Mass spectrometer detection should operate in electron impact mode (70 eV) with scanning from m/z 40-350.

  • Spectral interpretation: this compound and nerolic acid display nearly identical mass spectra due to their identical molecular formulas and similar fragmentation patterns. Primary fragments typically include m/z 153 [M-CH₃]⁺, m/z 136 [M-CH₃OH]⁺, m/z 121 [M-COOH]⁺, m/z 107 [C₇H₇O]⁺, and m/z 69 [C₅H₉]⁺. Differentiation relies primarily on retention time differences, with the Z-isomer (nerolic acid) typically eluting slightly before the E-isomer (this compound) on non-chiral stationary phases.

  • Quantification: Employ internal standard methodology using compounds such as deuterated analogs or structurally similar acids (e.g., decanoic acid) not present in the biological samples. Construct calibration curves spanning expected concentration ranges (typically 0.1-100 μg/mL) with correlation coefficients >0.995.

Table 3: Analytical Techniques for Characterization of this compound and Nerolic Acid

Analytical Method Application Key Differentiating Features
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification Retention time differences, nearly identical fragmentation patterns [8] [9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation Distinct chemical shifts for alkene protons, NOE correlations for stereochemistry
High-Performance Liquid Chromatography (HPLC) Quantification Reverse-phase separation, possible chiral separation with specialized columns
Fourier Transform Infrared (FTIR) Spectroscopy Functional group analysis Slight differences in =C-H out-of-plane bending vibrations
Polarimetry Optical activity measurement Detection of chiral impurities or decomposition

Conclusion and Future Research Directions

This compound and nerolic acid represent geometrically isomeric natural products with distinct biological activities and applications despite their identical molecular formulas. The E-configuration of this compound confers enhanced membrane permeability and antimicrobial activity, making it particularly valuable in pharmaceutical applications such as the CAGE ionic liquid formulation for transdermal drug delivery. Meanwhile, the Z-configuration of nerolic acid demonstrates significant antifungal properties against agricultural pathogens, suggesting potential applications in crop protection. The recent development of efficient biosynthetic pathways for this compound production in engineered microorganisms provides a sustainable alternative to plant extraction and enables future production of novel analogs through metabolic engineering.

References

Repellent Activity of Geranic Acid Esters against Aphids

Author: Smolecule Technical Support Team. Date: February 2026

Geranic acid itself is often synthetically modified to improve its stability and efficacy. A 2022 study designed a series of This compound esters and tested their repellent activity against the pea aphid (Acyrthosiphon pisum) [1].

The table below summarizes the repellent activity of selected potent compounds from the study. The repellency proportion (RP) represents the percentage of aphids repelled in a bioassay.

Compound ID Chemical Substituent (R) Repellency Proportion (RP%)
5f 3-OCH₃ (meta-methoxy) 55.6 ± 3.40 [1]
5r 3-Br (meta-bromo) 51.2 ± 1.94 [1]
5i 3-Cl (meta-chloro) 51.4 ± 1.20 [1]
5g 4-OCH₃ (para-methoxy) 43.6 ± 3.09 [1]
5s 4-Br (para-bromo) 43.4 ± 1.13 [1]
5a H (no substituent) 38.1 ± 2.38 [1]

Key Structure-Activity Findings [1]:

  • Ester Group Orientation: Inverting the ester group in the lead compound significantly increased repellent activity and binding affinity to the target protein.
  • Meta-Substitution: Introducing substituents at the meta position of the benzene ring generally led to higher activity than ortho or para substitution.
  • Halogen Atoms: Halogen atoms like Chlorine (Cl) and Bromine (Br) at the meta position were particularly favorable for biological activity.

Mechanism of Action and Target Protein Affinity

The repellent effect is achieved by disrupting the insect's olfactory system. The primary molecular target for these this compound esters in aphids is the odorant-binding protein 9 (ApisOBP9) [1].

The binding affinity of the compounds to ApisOBP9 was measured and expressed as 1/Ki (µM). A higher value indicates a stronger binding force.

Compound ID Binding Affinity (1/Ki, µM)
5f (most active) 0.49 [1]
Lead Compound Lower than 5f [1]

Molecular Interactions: Molecular docking studies revealed that the compounds bind to ApisOBP9 through vital hydrogen bonding interactions and hydrophobic interactions [1]. The ester group of the compound forms a critical hydrogen bond with a specific amino acid residue in the protein's binding pocket.

Detailed Experimental Protocols

Chemical Synthesis of this compound Esters (5a–5x)

The following workflow details the synthesis of this compound esters as described in the research [1]:

G Start Start: Geraniol (1) O1 Oxidation Step Start->O1 I1 Intermediate: Geranial (2) O1->I1 O2 Pinnick Oxidation I1->O2 I2 Key Intermediate: this compound (3) O2->I2 O3 Esterification I2->O3 End Target Compounds: This compound Esters (5a-5x) O3->End Oxidation Oxidation Methods Oxidation->O1 SubNote1 • DMP: Lower yield, higher cost • MnO₂: Preferred method  (simple, high yield, low cost) EsterNote Reaction with substituted phenols using DCC/DMAP EsterNote->O3

Synthesis workflow for this compound esters.

Key Synthesis Notes [1]:

  • Oxidation of Geraniol: Manganese dioxide (MnO₂) is a more efficient oxidizing agent than Dess-Martin Periodinane (DMP) for converting geraniol to geranial, offering a simpler process, higher yield, and lower cost.
  • Pinnick Oxidation: This reaction converts geranial to this compound using sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in a one-pot method with high yield.
  • Esterification: this compound is esterified with various commercially available substituted phenols. The reaction uses dicyclohexylcarbodiimide (DCC) as a condensation agent and 4-dimethylaminopyridine (DMAP) as a catalyst, yielding 49-76% of the final products.
Bioassay for Repellent Activity

Organism: Pea aphid (Acyrthosiphon pisum) [1].

  • Procedure: A repellency bioassay is conducted using a specially designed apparatus. Test compounds are dissolved in acetone and applied to one chamber, while a solvent control is applied to the other. Aphids are released into the central area, and their distribution in the two chambers is recorded after a set period (e.g., 2 and 24 hours) [1].
  • Data Analysis: The Repellency Proportion (RP%) is calculated to quantify the effect [1].
Fluorescence Competitive Binding Assay

Objective: To measure the binding affinity between the synthesized compounds and the target protein ApisOBP9 [1].

  • Principle: A fluorescent reporter (e.g., 1-N-phenylnaphthylamine, NPN) binds to ApisOBP9 and emits fluorescence. When a test compound with a stronger binding affinity is introduced, it displaces the reporter, causing a decrease in fluorescence intensity. The concentration required to displace 50% of the reporter (IC₅₀) is used to calculate the inhibition constant (Ki) [1].

Biosynthesis and Broader Biological Role

Beyond synthetic chemistry, this compound can be produced microbially. A 2022 study engineered E. coli to produce this compound from simple C5 substrates (isopentenols) via the Isopentenol Utilization Pathway (IUP), achieving a titer of 764 mg/L in 24 hours [2].

This compound was first identified in an insect context as a component of the Nasonov pheromone of the honey bee (Apis mellifera), which is used for orientation and colony cohesion [3]. It also functions as a tyrosinase inhibitor and has shown insecticidal and biting deterrent activity against various pests [2].

References

Application Notes and Protocols: Choline Geranate (CAGE) Ionic Liquid for Transdermal Insulin Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Choline Geranate (CAGE) is a biocompatible ionic liquid (IL) or deep eutectic solvent (DES) composed of choline and geranic acid in specific molar ratios, most commonly 1:2 [1] [2]. CAGE has emerged as a versatile platform for transdermal drug delivery, particularly for overcoming the significant challenge of delivering macromolecular biopharmaceuticals like insulin through the skin's formidable stratum corneum (SC) barrier [3] [4].

The mechanism of CAGE's penetration enhancement is multifaceted. CAGE interacts with the skin's lipid matrix, disrupting its highly organized structure and thereby increasing its fluidity and permeability [3] [5]. Furthermore, CAGE can open tight junctions between skin cells, creating additional paracellular pathways for drug transport [3]. Its inherent antimicrobial properties provide a significant secondary benefit, potentially eliminating the need for additional preservatives in formulations [1] [2]. Molecular dynamics simulations suggest that CAGE components form a unique solvation shell around insulin, with geranate ions interacting strongly with water molecules, which may contribute to the stabilization of the protein structure in the formulation [6].

Key Applications and Efficacy Data

CAGE has been successfully investigated for the transdermal delivery of various active pharmaceutical ingredients (APIs), with insulin being a primary candidate due to the high clinical demand for a non-invasive delivery method.

Table 1: Summary of Transdermal Insulin Delivery Efficacy Using CAGE and Related Choline-Based ILs
Formulation Type Model Used Key Efficacy Findings Source
CAGE (One-step) Normal Rats Significant reduction in blood glucose levels. [3]
CAGE (Two-step Pretreatment) Normal Rats More effective and faster hypoglycemic effect compared to the one-step method. [3]
CAGE-loaded Ethosomes In Vitro & Diabetic Models ~99% insulin encapsulation; two-fold increase in skin flux compared to conventional vesicles; prolonged glycemic control. [4]
Choline Oleate/Propionate IL-in-Oil Patch Diabetic Mice Sustained blood glucose reduction for up to 72 hours after a single patch application (50 IU/kg). [5]
Choline Citrate ([Ch][Ci]) & Choline Geranate ([Ch][Ge]) STZ-induced Diabetic Rats Effective lowering of blood glucose; [Ch][Ge] showed superior in vivo performance. [3]

The data demonstrates that CAGE can facilitate a substantial reduction in blood glucose levels. The two-step pretreatment strategy, where the skin is treated with CAGE before applying the drug, has been shown to be particularly effective, leading to a more rapid onset of action [3]. Formulating CAGE into advanced systems like ethosomes or IL-in-Oil microemulsions incorporated into transdermal patches further enhances its capability for sustained release, maintaining glycemic control for extended periods, from several hours to days [4] [5].

Experimental Protocols

Synthesis and Characterization of CAGE 1:2

Objective: To synthesize and characterize the CAGE 1:2 ionic liquid for transdermal formulations [1] [7] [2].

Materials:

  • Choline bicarbonate (≥99% purity)
  • This compound (≥95% purity)
  • Rotary evaporator or vacuum oven
  • Karl Fischer titrator
  • NMR spectrometer, FTIR spectrometer, Differential Scanning Calorimeter (DSC)

Procedure:

  • Synthesis: In a fume hood, mix choline bicarbonate and this compound in a 1:2 molar ratio in a round-bottom flask. The reaction is a salt metathesis, accompanied by the evolution of CO₂ gas [2].
  • Reaction Monitoring: Stir the mixture at 40-50°C until gas evolution ceases, indicating reaction completion. This typically takes several hours [2].
  • Water Removal: Place the resulting clear, viscous liquid in a vacuum oven or use a rotary evaporator at elevated temperature (e.g., 50°C) to remove water and residual reactants. The final water content should be carefully controlled and is typically reduced to <1% for pure IL, though it may be adjusted for specific formulations [3] [7].
  • Characterization:
    • Water Content: Determine using Karl Fischer titration [7].
    • Structural Confirmation: Verify using ¹H NMR spectroscopy. Key shifts include changes in the chemical environment of protons adjacent to the quaternary nitrogen of choline [2].
    • Thermal Properties: Analyze using DSC to identify the glass transition temperature (Tg), typically around -68°C for CAGE 1:2 [2].
    • Functional Groups: Use FTIR to confirm the presence of carboxylate groups from geranate (asymmetric and symmetric stretches around 1610 cm⁻¹ and 1460 cm⁻¹) and the consumption of the carboxylic acid from this compound [2].
In Vitro Skin Permeation Study

Objective: To evaluate the permeation-enhancing effect of CAGE for insulin delivery using ex vivo skin models [3] [7].

Materials:

  • Franz diffusion cells
  • Excised skin (e.g., porcine, murine, or human)
  • Insulin solution (in buffer or CAGE formulation)
  • Phosphate Buffered Saline (PBS, pH 7.4)
  • HPLC system with UV/VIS detector or Fluorescence spectrometer

Procedure:

  • Skin Preparation: Thaw and carefully clean excised skin (e.g., Yucatan micropig skin). The hypodermis should be removed, and the skin should be inspected for integrity [5].
  • Franz Cell Assembly: Mount the skin piece between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment. Ensure the receptor chamber is filled with PBS (pH 7.4) and maintained at 37±1°C with constant stirring [3].
  • Formulation Application:
    • One-step method: Apply a fixed volume (e.g., 500 µL) of the insulin-loaded CAGE formulation to the donor compartment [3].
    • Two-step method: Pretreat the skin with pure CAGE for a specified time (e.g., 2 hours), then remove it and apply the insulin solution in a non-enhancing buffer [3].
  • Sample Collection: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 h), withdraw aliquots (e.g., 500 µL) from the receptor compartment and replace with an equal volume of fresh pre-warmed PBS.
  • Analysis: Quantify the amount of insulin permeated using a validated HPLC method or ELISA. For fluorescently tagged insulin (FITC-Ins), use a fluorescence spectrometer [3] [5].
  • Data Analysis: Calculate the cumulative amount of insulin permeated per unit area (Qₙ), the steady-state flux (Jss), and the permeability coefficient (Kp).
In Vivo Efficacy Study in Diabetic Rodents

Objective: To assess the hypoglycemic effect of a CAGE-based transdermal insulin formulation in a diabetic animal model [3] [5].

Materials:

  • Streptozotocin (STZ)-induced diabetic rats or db/db mice
  • CAGE-insulin formulation (e.g., gel, patch, solution)
  • Blood glucose meter and test strips
  • Subcutaneous insulin injection (as positive control)
  • Animal shaver

Procedure:

  • Animal Model Induction: For rats, induce diabetes via a single intraperitoneal injection of STZ (e.g., 55-65 mg/kg in citrate buffer). Confirm hyperglycemia (blood glucose >250 mg/dL) after 72 hours [3].
  • Preparation: Fast the animals for several hours (e.g., 12 h) prior to the experiment but provide water ad libitum. Shave the dorsal hair carefully without damaging the skin.
  • Formulation Administration:
    • Apply a known dose of the CAGE-insulin formulation (e.g., 5-50 IU/kg) to the shaved skin area. For patches, ensure good adhesion [5].
    • For control groups, administer subcutaneous insulin injection (e.g., 1-10 IU/kg) or a placebo formulation.
  • Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at regular intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 h) post-application using a glucose meter.
  • Data Analysis: Plot the blood glucose level (% of initial) versus time. Calculate the area under the curve (AUC) for the blood glucose reduction profile to compare efficacy between formulations.

Clinical Translation and Safety

CAGE has successfully progressed into clinical trials, marking a significant milestone for ionic liquids in drug delivery. A CAGE-based gel (CGB400) has undergone clinical testing for dermatological conditions, including a phase 1b cosmetic study for rosacea and a phase 2 study for atopic dermatitis, demonstrating efficacy and safety in over 200 patients [8].

The clinical translation process highlighted several key points:

  • Scalability: CAGE synthesis was successfully scaled up to kilogram quantities using a one-step salt metathesis reaction in a commercial reactor [2].
  • Safety Profile: Good Laboratory Practice (GLP) toxicity studies in minipigs showed that CAGE formulations were well-tolerated with minimal skin irritation [2]. The biocompatibility of its components (choline is a nutrient; this compound is a food flavoring) underpins its safety [1].
  • Characterization Challenges: Standard chemical methods like NMR and HPLC confirmed the presence of the components but were insufficient alone due to the lack of a new covalent bond. A combination of physicochemical characterization (DSC, TGA, FTIR) was essential [2].

Workflow and Mechanism Visualization

The following diagram summarizes the key stages involved in developing and evaluating a CAGE-based transdermal formulation, from synthesis to efficacy assessment.

cage_workflow Synthesis Synthesis of CAGE 1:2 Characterization Physicochemical Characterization Synthesis->Characterization Formulation Formulation with API (e.g., Insulin) Characterization->Formulation In_Vitro_Testing In Vitro Permeation & Skin Interaction Studies Formulation->In_Vitro_Testing In_Vivo_Evaluation In Vivo Efficacy & Toxicology In_Vitro_Testing->In_Vivo_Evaluation Clinical_Translation Clinical Translation In_Vivo_Evaluation->Clinical_Translation

Diagram 1: Workflow for the Development of a CAGE-Based Transdermal Drug Delivery System.

The proposed mechanism of action for CAGE's enhancement of transdermal insulin delivery involves a complex interaction with the skin's structure, as illustrated below.

cage_mechanism CAGE_Application CAGE Application on Skin SC_Disruption Stratum Corneum Disruption CAGE_Application->SC_Disruption  Interacts with & fluidizes  lipid bilayers TJ_Modulation Tight Junction Modulation CAGE_Application->TJ_Modulation  Opens tight junctions  between keratinocytes Protein_Stabilization Insulin Stabilization in Formulation CAGE_Application->Protein_Stabilization  Forms stabilizing  solvation shell Enhanced_Permeation Enhanced Insulin Permeation SC_Disruption->Enhanced_Permeation TJ_Modulation->Enhanced_Permeation Intact_Insulin Delivery of Therapeutically Active Insulin Protein_Stabilization->Intact_Insulin Systemic_Circulation Insulin Reaches Systemic Circulation Enhanced_Permeation->Systemic_Circulation Intact_Insulin->Systemic_Circulation Glucose_Reduction Blood Glucose Reduction Systemic_Circulation->Glucose_Reduction  Pharmacological action

Diagram 2: Proposed Mechanism of CAGE in Enhancing Transdermal Insulin Delivery.

Conclusion

Choline geranate (CAGE) represents a groundbreaking and versatile platform in the field of transdermal drug delivery. Its ability to enhance the skin permeation of challenging macromolecules like insulin, combined with its good biocompatibility profile and proven scalability, positions it as a highly promising technology for non-invasive drug administration. The protocols outlined here provide a foundation for researchers to explore and develop effective CAGE-based formulations. With multiple successful clinical translations already underway, CAGE is paving the way for a new generation of patient-friendly, needle-free therapeutics.

References

Comprehensive Application Notes and Protocols: Geranic Acid Biotransformation from Geraniol Using Mucor irregularis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Biological Significance

Geranic acid is a high-value open-chain monoterpenoid with significant applications in the cosmetic, fragrance, flavor, and agro industries. It serves as a natural antifungal agent against crop pathogens like Colletotrichum graminicola and Fusarium graminearum, acts as a depigmenting agent by inhibiting tyrosinase activity, functions as a flavor enhancer in specialty beers, and can be used as an artificially synthesized pheromone to attract honeybees. [1] With a market value of approximately ₹12,000/kg compared to ₹1,850–2,200/kg for its precursor geraniol, developing efficient production methods for this compound represents significant economic potential. [1]

Geraniol, also known as (E)-3,7-dimethyl-2,6-octadien-1-ol, is an acyclic monoterpene alcohol with a sweet, rose-like fragrance that is abundantly available as a component in over 250 essential oils, particularly from aromatic plants like lemongrass, palmarosa, and citronella. [1] While chemical synthesis of this compound is possible, it often proves uneconomical for complex monoterpenes and lacks the regioselectivity and stereoselectivity offered by biological systems. Microbial biotransformation presents an attractive alternative, predominantly when specific reactions are involved. [1]

The fungus Mucor irregularis (formerly Rhizomucor variabilis) has emerged as a particularly efficient biocatalyst for this conversion. Strain *M. irregularis* IIIMF4011, isolated from the rhizospheric soil of Cymbopogon citratus (lemongrass), has demonstrated exceptional capability for the near-quantitative conversion of geraniol to this compound. [1] This protocol details the methodology for harnessing this fungal strain for high-yield this compound production, providing researchers with a robust framework for implementing this biotransformation process.

Strain Information & Growth Conditions

Microorganism and Culture Maintenance
  • Strain Designation: Mucor irregularis IIIMF4011 (isolated from rhizospheric soil of Cymbopogon citratus). [1]
  • Preservation Method: Maintain stock cultures on Sabouraud Dextrose Agar (SDA) slants or plates at 4°C for short-term storage. For long-term preservation, cryopreservation with 15% glycerol at -80°C is recommended.
  • Culture Reactivation: Transfer preserved cultures to fresh SDA plates and incubate at 28°C for 3-5 days until sufficient sporulation occurs.

Quantitative Performance Data

Biotransformation Efficiency Under Different Conditions

Table 1: Conversion efficiency of geraniol to this compound by M. irregularis under optimized conditions

Scale Reaction Vessel Working Volume Temperature Incubation Time Substrate Concentration Conversion Efficiency
Lab Scale Erlenmeyer Flask 50 mL 28°C 72 h 20 mM 97-100%
Bench Scale 3 L Fermentor 1.5 L 28°C 72 h 20 mM 98.89%

Table 2: Key optimization parameters for enhanced this compound production

Parameter Optimal Condition Sub-Optimal Condition Impact on Conversion Efficiency
Temperature 28°C >35°C Significant reduction above 35°C
pH 7.0 (Potassium phosphate buffer) Acidic or alkaline conditions Reduced enzyme activity outside neutral pH
Aeration 200 rpm shaking OR fermentor aeration Static conditions Essential for oxygen-dependent dehydrogenases
Inoculum Age 48-hour pre-culture <24-hour culture Incomplete development of enzyme systems
Substrate Addition Direct addition to culture Solvent-assisted delivery Potential solvent toxicity to cells

Step-by-Step Protocol

Pre-culture Preparation
  • Inoculum Development:
    • Transfer spores or mycelial fragments from a fresh SDA plate into 250 mL Erlenmeyer flasks containing 50 mL of Sabouraud Dextrose Broth (SDB).
    • Incubate the inoculated flasks at 28°C with agitation at 200 rpm for 48 hours to obtain a actively growing pre-culture. [1]
Main Culture and Biotransformation Setup
  • Production Scale-Up:

    • Prepare 500 mL of SDB in 2L Erlenmeyer flasks and sterilize by autoclaving at 121°C for 15 minutes.
    • Inoculate the sterile medium with the 48-hour pre-culture at 5-10% (v/v) inoculum.
    • Incubate the production flasks at 28°C with agitation at 200 rpm for 48 hours to establish robust fungal biomass. [1]
  • Substrate Addition:

    • After 48 hours of growth, add geraniol substrate directly to the culture broth to a final concentration of 20 mM.
    • Alternatively, for some applications, harvest the mycelia by filtration using sterile filter cloth and resuspend in 0.1 M potassium phosphate buffer (pH 7.0) containing 20 mM geraniol. [1]
    • Continue incubation at 28°C with agitation at 200 rpm for additional 72 hours. [1]
Product Extraction and Analysis
  • Reaction Termination and Extraction:

    • After 72 hours of biotransformation, terminate the reaction by adding an equal volume of ethyl acetate.
    • Extract the metabolites by vigorous shaking followed by separation of the organic layer.
    • Repeat the extraction three times and pool the ethyl acetate fractions.
    • Concentrate the pooled extracts under reduced pressure using a rotary evaporator. [1]
  • Sample Analysis:

    • Analyze the crude extract by thin-layer chromatography (TLC) using Silica gel 60 F254 plates to monitor the conversion.
    • Confirm this compound formation and quantify conversion efficiency using gas chromatography-mass spectrometry (GC-MS). [1]

Pathway & Workflow Diagrams

Geraniol to this compound Biotransformation Pathway

BiotransformationPathway Geraniol Geraniol (C10H18O) Geranial Geranial (Intermediate) Geraniol->Geranial Geraniol Dehydrogenase (NAD+) GeranicAcid This compound (C10H16O2) Geranial->GeranicAcid Geranial Dehydrogenase (NAD+) NAD NAD+ NADH NADH NAD->NADH Co-factor Recycling NADH->NAD Cellular Regeneration

Diagram 1: Enzymatic pathway for the biotransformation of geraniol to this compound in M. irregularis. The process involves two sequential NAD+-dependent oxidation steps catalyzed by specific dehydrogenases.

Experimental Workflow for this compound Production

ExperimentalWorkflow StrainIsolation Strain Isolation from Lemongrass Soil CultureMaintenance Culture Maintenance on SDA Slants StrainIsolation->CultureMaintenance PreCulture Pre-culture Development SDB, 28°C, 48h CultureMaintenance->PreCulture MainCulture Main Culture SDB, 28°C, 48h PreCulture->MainCulture SubstrateAddition Substrate Addition 20 mM Geraniol MainCulture->SubstrateAddition Biotransformation Biotransformation 28°C, 72h, 200 rpm SubstrateAddition->Biotransformation Extraction Product Extraction Ethyl Acetate Biotransformation->Extraction Analysis Analysis TLC, GC-MS, NMR Extraction->Analysis

Diagram 2: Complete experimental workflow for this compound production using M. irregularis, from strain isolation to product analysis.

Analytical Methods

Reaction Monitoring and Product Identification
  • Thin-Layer Chromatography (TLC):

    • Use Silica gel 60 F254 TLC plates with an appropriate mobile phase system.
    • Visualize spots using UV light (254 nm) or by vanillin-sulfuric acid staining.
    • Compare with authentic geraniol and this compound standards. [1]
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrument: GC–MS-TQ8040 NX with Rtx-5MS column (30 m × 0.25 mm × 0.25 μm)
    • Carrier Gas: Helium at flow rate of 1 mL/min
    • Temperature Program:
      • Initial: 50°C for 1 min
      • Ramp 1: to 180°C at standard rate, hold for 5 min
      • Ramp 2: to 290°C at standard rate, hold for 5 min
    • Injection Volume: 2 μL (diluted 10:100 v/v in acetone) [1]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Confirm this compound structure using ¹H NMR (400 MHz) and ¹³C NMR (100-125 MHz).
    • Compare spectral data with published references for structural verification. [1]

Troubleshooting & Applications

Common Technical Issues and Solutions
  • Low Conversion Efficiency:

    • Potential Cause: Inadequate enzyme induction or suboptimal growth conditions.
    • Solution: Ensure proper pre-culture development and verify incubation temperature is maintained at 28°C.
  • Slow Biotransformation Rate:

    • Potential Cause: Insufficient aeration or oxygen transfer.
    • Solution: Increase agitation speed or improve fermentor aeration parameters.
  • Product Degradation or By-product Formation:

    • Potential Cause: Extended incubation beyond optimal time or microbial contamination.
    • Solution: Monitor reaction progress regularly and maintain sterile conditions throughout the process.
Industrial Applications and Scaling Considerations

The optimized biotransformation process using M. irregularis demonstrates excellent scalability potential, as evidenced by the 98.89% conversion efficiency achieved in a 3L fermentor with 1.5L working volume. [1] For industrial implementation, consider the following:

  • Process Scale-Up: Maintain consistent oxygen transfer rates and mixing efficiency when transitioning to larger fermentation systems.
  • Downstream Processing: Implement continuous extraction systems for large-scale product recovery.
  • Economic Viability: The significant difference between geraniol cost (₹1,850-2,200/kg) and this compound market value (₹12,000/kg) makes this biotransformation economically attractive. [1]

References

Comprehensive Application Notes and Protocols for Metabolic Engineering of Pseudomonas putida for Geranic Acid Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Geranic acid (3,7-dimethyl-2,6-octadienoic acid) is a valuable monoterpenoid with extensive applications in the flavor, fragrance, cosmetics, and agrochemical industries. This monoterpenoic acid demonstrates notable biological activities, including strong antifungal properties against major phytopathogens such as Colletotrichum graminicola and Fusarium graminearum, as well as depigmenting properties in melanocytes with low cell toxicity, making it attractive as a skin depigmentation agent. [1] Traditional extraction methods from plant sources face challenges due to low yields and limited availability, while chemical synthesis often lacks stereoselectivity and requires harsh conditions. Microbial production via metabolic engineering offers a sustainable alternative, with Pseudomonas putida emerging as a particularly suitable host due to its remarkable solvent tolerance and versatile metabolism. [1] [2]

The soil bacterium Pseudomonas putida possesses several advantageous characteristics for industrial biotechnology applications. Specifically, P. putida strains demonstrate exceptional resilience towards organic solvents and toxic compounds, including monoterpenoids that typically inhibit growth in conventional microbial hosts like Escherichia coli and Saccharomyces cerevisiae. This tolerance is facilitated by multiple mechanisms including reinforcement of membrane phospholipid bilayers through cis-to-trans isomerization of unsaturated fatty acids, adjustment of the saturated-to-unsaturated fatty acid ratio, and active extrusion of toxic compounds via efflux pumps. [1] Furthermore, P. putida exhibits a versatile metabolism capable of utilizing diverse carbon sources, including glycerol and plant-derived feedstocks, and possesses strong oxidation capabilities that can be harnessed for bioconversion processes. [1] [2] [3]

Host Selection and Genetic Tools

Comparative Host Tolerance

The selection of an appropriate production host is critical for this compound biosynthesis due to the inherent antimicrobial properties of most monoterpenoids. Comparative growth studies have revealed significant differences in this compound tolerance among commonly used microbial platforms:

Table 1: Comparative Tolerance of Microbial Hosts to this compound

Host Organism Inhibitory Concentration Complete Growth Inhibition Key Tolerance Mechanisms
Pseudomonas putida DSM 12264 Distinct impairment at 20 mM No complete inhibition even at 40 mM Efficient efflux systems, membrane adaptation, stress response
Escherichia coli DH5α Significant impairment at 5 mM Complete inhibition at 7 mM Limited efflux capacity, membrane sensitivity
Saccharomyces cerevisiae CEN.PK2-1C Strong decrease at <2 mM Complete inhibition at 2 mM Cell wall as primary target, membrane disruption

[1]

These findings highlight the superior resilience of P. putida strains compared to conventional hosts, making them particularly suitable for monoterpenoid production. The ability to withstand high concentrations of toxic compounds enables achievement of higher product titers in engineered strains. [1]

Genetic Toolbox for P. putida

P. putida benefits from an extensive collection of genetic tools that facilitate precise metabolic engineering. The following components are essential for strain development:

  • Expression Vectors: A range of inducible promoter systems is available, including native promoters (Pm/XylS induced by m-toluate, PalkB/AlkS induced by short-chain alkanes) and heterologous systems (Ptac/IPTG, rhaPBAD/L-rhamnose). [2]
  • Assembly Systems: Plasmid-based expression systems (e.g., pSEVA vectors) and chromosomal integration methods (Tn7 transposon system) enable stable gene expression. [4]
  • Selection Markers: Antibiotic resistance genes (kanamycin, ampicillin) and alternative markers facilitate strain selection and maintenance. [1] [4]
  • Genome Editing: Targeted gene deletion and insertion techniques allow for precise pathway manipulation and knockout of competing reactions. [4] [3]

The high GC content (61.5%) of P. putida makes it particularly suitable for heterologous expression of genes from GC-rich bacterial clades like actinobacteria or myxobacteria, which are especially rich in secondary metabolite biosynthesis gene clusters. [2]

Pathway Engineering Strategies

This compound Biosynthetic Pathway

The engineering of P. putida for de novo this compound production involves the introduction and optimization of heterologous pathways leading from central carbon metabolites to the target compound. The complete biosynthetic route encompasses several key steps as illustrated below:

G cluster_MEP Endogenous MEP Pathway cluster_MVA Heterologous MVA Pathway Glucose Glucose Glycerol Glycerol Glucose->Glycerol Carbon Source Central Carbon\nMetabolism Central Carbon Metabolism Glycerol->Central Carbon\nMetabolism Assimilation Pyruvate + GAP Pyruvate + GAP Central Carbon\nMetabolism->Pyruvate + GAP Glycolysis/ED Pathway DXP DXP Pyruvate + GAP->DXP DXS enzyme (rate-limiting) Pyruvate + GAP->DXP MEP Pathway MEP Pathway DXP->MEP Pathway 7 enzymatic steps DXP->MEP Pathway IPP/DMAPP IPP/DMAPP MEP Pathway->IPP/DMAPP C5 precursors MEP Pathway->IPP/DMAPP Geranyl Pyrophosphate\n(GPP) Geranyl Pyrophosphate (GPP) IPP/DMAPP->Geranyl Pyrophosphate\n(GPP) IDI, GPPS Geraniol Geraniol Geranyl Pyrophosphate\n(GPP)->Geraniol GES enzyme (Ocimum basilicum) This compound This compound Geraniol->this compound Native oxidation (P. putida) Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway Heterologous (Myxococcus xanthus) Acetyl-CoA->MVA Pathway MVA Pathway->IPP/DMAPP Alternative route MVA Pathway->IPP/DMAPP GES GES Native oxidation\n(P. putida) Native oxidation (P. putida)

Figure 1: this compound Biosynthetic Pathway in Engineered P. putida

Key Pathway Engineering Steps

Step 1: Precursor Pathway Establishment

The MEP pathway naturally exists in P. putida for production of isoprenoid precursors IPP and DMAPP. However, this native pathway often provides insufficient flux for high-level this compound production. Several engineering strategies have been employed to enhance precursor supply:

  • MVA Pathway Implementation: Introduction of the complete mevalonate pathway from Myxococcus xanthus has proven highly effective. This heterologous pathway converts acetyl-CoA to IPP/DMAPP through a different route, substantially increasing precursor pools. [1] [4]
  • MEP Pathway Amplification: Overexpression of rate-limiting enzymes in the native MEP pathway, particularly DXS (deoxyxylulose-5-phosphate synthase), can enhance carbon flux toward IPP/DMAPP. [4]
  • Non-canonical Pathway Engineering: Expression of mutant versions of E. coli ribB gene encoding enzymes with "new DXS" (nDXS) activity that produces DXP from ribulose-5-phosphate provides an alternative route to isoprenoid precursors. [4]

Step 2: Geraniol Synthesis and Oxidation

The conversion of geranyl pyrophosphate (GPP) to geraniol is catalyzed by geraniol synthase (GES). A truncated version of GES from sweet basil (Ocimum basilicum) has been successfully expressed in P. putida DSM 12264. [1] The subsequent oxidation of geraniol to this compound is efficiently performed by native oxidation systems in P. putida, eliminating the need for additional heterologous enzymes. Wildtype P. putida DSM 12264 demonstrates exceptional capability to oxidize externally added geraniol to this compound with minimal further degradation. [1]

Quantitative Assessment of Engineering Strategies

Table 2: Performance of Engineered P. putida Strains for this compound Production

Engineering Strategy Host Strain Carbon Source Maximum Titer Cultivation System
GES expression only P. putida DSM 12264 Glycerol 1.35 mg/L Shake flask
GES + MVA pathway P. putida DSM 12264 Glycerol 36 mg/L Shake flask
GES + MVA pathway P. putida DSM 12264 Glycerol 193 mg/L Fed-batch bioreactor (48h)
Biotransformation (geraniol feeding) P. putida DSM 12264 Geraniol 23 mM (~4 g/L) Batch culture

[1]

The implementation of the heterologous MVA pathway resulted in a 27-fold increase in this compound production compared to the strain expressing only GES, highlighting the critical importance of precursor supply. Furthermore, process intensification through fed-batch cultivation in bioreactors enabled a significant scale-up, achieving a 5.4-fold improvement over shake flask cultures with the same engineered strain. [1]

Cultivation and Bioprocessing Protocols

Strain Cultivation and Maintenance

Materials:

  • P. putida DSM 12264 or KT2440 strains
  • Lysogeny Broth (LB) or Terrific Broth (TB) media
  • Antibiotics as required (e.g., kanamycin 50 μg/mL)
  • Glycerol stock solution (30% v/v)

Procedure:

  • Prepare LB or TB media according to standard formulations. For solid media, add 17 g/L agar-agar. [5]
  • For engineered strains, add appropriate antibiotics after autoclaving and cooling to approximately 50°C.
  • Inoculate single colonies from freshly streaked plates into liquid media and incubate at 30°C with shaking at 200-250 rpm.
  • For long-term storage, prepare glycerol stocks by mixing 0.5 mL of overnight culture with 0.5 mL of 30% glycerol solution in cryovials. Store at -80°C.
This compound Production Protocol

Materials:

  • E2 minimal medium or M9 minimal medium supplemented with carbon source
  • Inducer compounds (e.g., L-rhamnose for rhaPBAD promoter)
  • Geraniol substrate (for biotransformation studies)
  • Shake flasks with screw caps (to prevent monoterpenoid evaporation)

Procedure:

  • Pre-culture Preparation: Inoculate a single colony from a fresh plate into 5-10 mL of appropriate medium with antibiotics. Incubate overnight at 30°C with shaking. [1] [4]
  • Main Culture Setup: Dilute the pre-culture to an initial OD600 of 0.05-0.1 in production medium (E2 medium with glycerol or glucose as carbon source). [1]
  • Pathway Induction: When the culture reaches mid-exponential phase (OD600 ≈ 0.5-0.6), add the appropriate inducer compound (e.g., 0.1% L-rhamnose for rhaPBAD promoter). [4]
  • Product Formation: Incubate the induced culture for 24-48 hours at 30°C with shaking. For biotransformation, add geraniol substrate at desired concentration (typically 4-32 mM). [1]
  • Harvesting: Collect samples at appropriate time points for product quantification. For time-course studies, take 1 mL aliquots periodically.

Critical Parameters:

  • Use screw-cap flasks to minimize evaporation losses of volatile monoterpenoids. [1]
  • Maintain optimal dissolved oxygen levels as oxidation reactions require adequate aeration.
  • For high-density fermentations, implement fed-batch strategies with controlled carbon source feeding to prevent substrate inhibition. [1]
Bioreactor Scale-up Protocol

Materials:

  • Bioreactor system with temperature, pH, and dissolved oxygen control
  • Acid/base solutions for pH control
  • Antifoam agents
  • Sterile carbon source feed solution

Procedure:

  • Bioreactor Setup: Sterilize the bioreactor containing initial batch medium (typically E2 medium with limiting carbon source).
  • Inoculation: Transfer pre-culture to the bioreactor at 5-10% inoculation volume.
  • Process Control: Maintain temperature at 30°C, pH at 6.8-7.2, and dissolved oxygen above 30% saturation through aeration and agitation control.
  • Induction: Induce pathway expression when desired cell density is reached.
  • Feeding Strategy: Initiate carbon source feeding (e.g., glycerol solution) in fed-batch mode once the initial carbon source is depleted.
  • Monitoring: Collect samples regularly for OD600 measurement, substrate consumption, and product formation.

The fed-batch cultivation strategy has demonstrated remarkable success, enabling production of 193 mg/L this compound within 48 hours, significantly higher than shake flask cultures. [1]

Analytical Methods

This compound Quantification

Sample Preparation:

  • Extraction: Acidify 1 mL culture sample to pH 3.0 using 1M HCl. Extract twice with equal volume of ethyl acetate or hexane. [1]
  • Concentration: Combine organic phases and evaporate under nitrogen stream.
  • Derivatization: Resuspend dried extract in appropriate solvent for GC-MS analysis, or proceed directly to HPLC analysis.

Chromatographic Analysis:

  • HPLC Method: Use C18 reverse-phase column with mobile phase of acetonitrile/water (acidified with 0.1% formic acid). Gradient elution: 30-100% acetonitrile over 20 minutes. Detection at 210-230 nm. [1] [4]
  • GC-MS Method: Use non-polar capillary column (e.g., DB-5). Temperature program: 50°C (hold 2 min), ramp to 280°C at 10°C/min. Electron impact ionization at 70 eV, scan range m/z 40-500. [3]

Quantification: Prepare standard curves using authentic this compound standards in the concentration range of 0.1-100 μg/mL.

Biomass and Substrate Analysis
  • Cell Density: Measure optical density at 600 nm (OD600) using spectrophotometer. Establish correlation between OD600 and dry cell weight for quantitative comparisons.
  • Carbon Source Utilization: Monitor glycerol consumption via HPLC with refractive index detection or using commercial enzymatic assay kits.
  • By-product Analysis: Monitor potential by-products (e.g., other terpenoids, organic acids) to assess pathway specificity.

Engineering Challenges and Solutions

Addressing Metabolic Bottlenecks

Several metabolic challenges arise during engineering of P. putida for this compound production. Key issues and solutions include:

  • Precursor Imbalance: The native MEP pathway often provides insufficient IPP/DMAPP precursors. Solution: Implement heterologous MVA pathway and overexpress rate-limiting enzymes (DXS, IDI). [1] [4]
  • Cofactor Regeneration: Oxidation reactions require NAD(P)+ regeneration. Solution: Leverage native oxidative metabolism of P. putida and engineer NADPH regeneration systems. [6]
  • Toxicity Management: Despite inherent tolerance, high this compound concentrations can inhibit growth. Solution: Implement two-phase extraction systems and fine-tune efflux pump expression. [5]
Tolerance Engineering

A critical finding in this compound production is the unique behavior of efflux systems. Contrary to most monoterpenoids where increased efflux pump expression enhances tolerance, for this compound, reduced export activity can paradoxically improve tolerance. This suggests that intracellular this compound may be less toxic than accumulated extracellular concentrations, or that specific efflux systems might facilitate re-entry of the compound. [5]

Table 3: Tolerance Engineering Strategies for this compound Production

Challenge Engineering Strategy Expected Outcome
Product toxicity Modulate efflux pump expression (TtgABC, SrpABC) Improved growth under production conditions
Precursor limitation Introduce heterologous MVA pathway Enhanced IPP/DMAPP supply
Redox imbalance Engineer NADPH regeneration systems Improved oxidation capacity
By-product formation Knock out competing pathways (pobA, phaC1) Enhanced product specificity

[1] [5] [2]

Targeted knockout of the pobA gene, encoding p-hydroxybenzoate hydroxylase, prevents degradation of PHBA and related aromatic compounds, thereby conserving pathway intermediates. Similarly, deletion of phaC1 (polyhydroxyalkanoate synthase) redirects carbon flux from storage compound formation to product synthesis. [2] [6]

Conclusion and Future Perspectives

The metabolic engineering of Pseudomonas putida for this compound production represents a promising platform for sustainable production of valuable monoterpenoids. The strategies outlined in these application notes demonstrate the considerable potential of this host, with engineered strains achieving significant titers through combinatorial approaches including heterologous pathway expression, precursor pool enhancement, and bioprocess optimization.

Future directions for advancing this compound production in P. putida include:

  • Systems Metabolic Engineering: Implementation of genome-scale metabolic models (e.g., iJN1462) and ME-models (e.g., iPpu1676-ME) to identify additional bottlenecks and optimize resource allocation. [7] [8]
  • Dynamic Pathway Regulation: Development of sensor-regulator systems that respond to metabolic intermediates to dynamically control pathway expression.
  • Tolerance Engineering: Further elucidation of this compound tolerance mechanisms and engineering of efflux systems for improved performance.
  • Non-canonical Pathway Implementation: Exploration of novel isoprenoid precursor pathways such as the nDXS system for enhanced carbon efficiency. [4]

The robustness, metabolic versatility, and inherent tolerance of P. putida position this bacterium as an outstanding chassis for production of not only this compound but also a wide range of valuable terpenoids and other natural products. Continued development of genetic tools and fundamental understanding of P. putida metabolism will further enhance its capabilities as a microbial cell factory.

References

Application Notes: Antimicrobial Activity and Mechanism of Action of Geranic Acid and Geraniol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Geranic Acid and Geraniol

This compound (3,7-dimethyl-2,6-octadienoic acid) is a natural monoterpenoid acid. A significant body of its documented antimicrobial activity is presented in the form of choline geranate (CAGE), a biocompatible ionic liquid formed from choline and this compound [1]. This compound is structurally related to geraniol, an acyclic isoprenoid monoterpene alcohol widely recognized for its broad-spectrum antimicrobial properties [2]. Geraniol serves as a direct biosynthetic precursor to this compound, and their biological activities are often complementary. These compounds are gaining interest as potential alternatives to conventional antibiotics and preservatives due to their low toxicity, environmentally friendly profile, and activity against drug-resistant pathogens [2] [3] [4].

Antimicrobial Efficacy and Spectrum

Quantitative data on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) provide crucial metrics for assessing antimicrobial potency. The following tables summarize key efficacy data for geraniol and this compound (as CAGE) against various microorganisms.

Table 1: Antibacterial Efficacy of Geraniol and this compound (CAGE) Against Planktonic Cells

Compound Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio (Action) Reference
Geraniol Methicillin-resistant Staphylococcus aureus (MRSA) 512 - 625 1000 - 1250 2 (Bactericidal) [5] [4]
Geraniol Escherichia coli Information missing Information missing Information missing [4] [6]
Geraniol Pseudomonas aeruginosa Information missing Information missing Information missing [4]
Geraniol Klebsiella pneumoniae Information missing Information missing Information missing [4]
Geraniol Listeria monocytogenes Information missing Information missing Information missing [4]
CAGE Staphylococcus aureus (Biofilm) 0.1% v/v (≈1560 µg/mL)* N/A N/A (Bactericidal) [1]

Note: A 0.1% v/v CAGE solution achieved a >3-log reduction (99.9% kill) in *S. aureus biofilm viability in 15 minutes [1].*

Table 2: Antifungal and Broader Spectrum Activity of Geraniol

Organism Type Test Organism Reported Activity Reference
Fungi Candida albicans Strong inhibitory activity [4]
Fungi Candida glabrata Significant efficacy [4]
Gram-positive Bacteria Streptococcus pyogenes Strong antimicrobial activity [4]
Gram-positive Bacteria Enterococcus faecalis (VRE) Moderate activity (less than citral) [7]

Detailed Mechanisms of Antimicrobial Action

The antimicrobial effects of geraniol and this compound are multifaceted, targeting both cellular structures and key metabolic pathways.

Primary Mechanism: Cell Membrane Disruption

The lipophilic nature of both geraniol and this compound allows them to integrate into and disrupt the microbial cell membrane [7] [5] [4].

  • In Bacteria: Geraniol interacts with phospholipids and proteins in the cell membrane, increasing permeability and causing the leakage of critical ions (e.g., K⁺) and other cellular components, leading to loss of homeostasis and cell death [5] [4]. Gram-positive bacteria are generally more susceptible due to the absence of a protective outer membrane [7] [4].
  • In Fungi: Geraniol targets the fungal membrane ergosterol, disrupting membrane integrity and impairing ion transport and other homeostatic processes [4].
  • This compound in CAGE: Molecular modeling predicts that the geranate ion and this compound integrate into bacterial membranes, causing membrane thinning and severe disruption of membrane homeostasis, which is particularly effective against biofilms [1].
Inhibition of Virulence and Biofilm Formation

Beyond direct killing, these compounds can suppress virulence factors.

  • Anti-Biofilm Activity: CAGE has been shown to eradicate mature biofilms of multidrug-resistant ESKAPE pathogens by disrupting the protective exopolymeric matrix [1]. Geraniol also inhibits bacterial adhesion and biofilm viability on abiotic surfaces [5].
  • Inhibition of Pigment Production: Geraniol inhibits staphyloxanthin production in S. aureus. Molecular docking studies support its affinity for key enzymes (CrtM, AldH) in the pigment biosynthesis pathway. This pigment acts as an antioxidant, and its reduction increases bacterial sensitivity to oxidative stress (e.g., from hydrogen peroxide) [5].
Modulation of Host-Pathogen Interactions (Geraniol)

Against E. coli, geraniol's mechanism involves downregulating the expression of the ydiV gene and iron metabolism genes (fepA, fecB, fhuF), leading to reduced intracellular iron concentration [6]. It also downregulates ompW gene expression. These changes result in a decreased ability of the bacteria to evade the host immune response, specifically by reducing the killing ability of antiserum complement and increasing the phagocytic capacity of macrophages [6].

The following diagram illustrates the multi-target mechanism of action of geraniol.

G cluster_membrane Membrane & Structural Targets cluster_metabolic Metabolic & Molecular Targets Geraniol Geraniol MemDisrupt Disrupts Membrane Integrity Geraniol->MemDisrupt Biofilm Inhibits Biofilm Formation & Eradicates Sessile Cells Geraniol->Biofilm Pigment Inhibits Staphyloxanthin Pigment Production Geraniol->Pigment IronReg Disrupts Iron Homeostasis (Downregulates ydiV, fepA, fecB) Geraniol->IronReg OmpW Downregulates ompW Expression Geraniol->OmpW Outcome1 Loss of Homeostasis & Cell Lysis MemDisrupt->Outcome1 Outcome3 Reduced Virulence & Colonization Biofilm->Outcome3 Outcome2 Increased Oxidative Stress Sensitivity Pigment->Outcome2 Immune Enhances Host Immune Clearance (Phagocytosis) IronReg->Immune OmpW->Immune Immune->Outcome3

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This broth microdilution method is used to determine the bacteriostatic (MIC) and bactericidal (MBC) potency of geraniol/geranic acid [5].

Workflow Overview:

G Start 1. Prepare Compound Stock A 2. Perform Serial Dilution in Mueller-Hinton Broth Start->A B 3. Inoculate with Standardized Bacterial Suspension (∼10⁵ CFU/mL) A->B C 4. Incubate 24h at 37°C B->C D 5. Determine MIC: Lowest conc. with no visible growth C->D E 6. Determine MBC: Sub-culture from clear wells onto agar plates D->E F 7. Determine MBC: Incubate plates 24h at 37°C E->F G MBC is the lowest conc. yielding ≥99.9% kill F->G

Materials:

  • Test Compound: Geraniol (purity ≥99%) or this compound/CAGE [5] [4] [1].
  • Solvent: Dimethyl sulfoxide (DMSO) or appropriate solvent (final concentration ≤1%).
  • Media: Mueller-Hinton Broth (MHB), Mueller-Hinton Agar (MHA).
  • Strains: Target bacterial strains (e.g., MRSA ATCC 43300, E. coli).
  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator.

Procedure:

  • Stock Solution: Prepare a stock solution of the test compound at a high concentration (e.g., 25-50 mg/mL) in DMSO.
  • Serial Dilution: Perform two-fold serial dilutions of the compound in MHB across the 96-well plate. Include a growth control (broth + inoculum) and a sterility control (broth only).
  • Inoculation: Standardize the bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a final density of approximately 5 × 10⁵ CFU/mL in each well.
  • Incubation: Cover the plate and incubate at 37°C for 24 hours.
  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
  • MBC Determination: Sub-culture a sample (e.g., 10 µL) from each well showing no growth and from the growth control onto MHA plates.
  • MBC Reading: After incubating the plates for 24 hours at 37°C, the MBC is defined as the lowest compound concentration that results in a ≥99.9% reduction (a 3-log10 decrease) in the original inoculum [5].
Protocol: Time-Kill Kinetics Assay

This assay determines the rate of the bactericidal activity of the compound over time [5].

Procedure:

  • Prepare a bacterial culture in the early exponential growth phase in MHB.
  • Expose the culture to the test compound at concentrations of MIC, MBC, and multiples thereof (e.g., 2x MBC). Maintain an untreated control.
  • Incubate the flasks at 37°C with shaking.
  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), remove aliquots.
  • Perform serial dilutions and plate on MHA to determine viable counts (CFU/mL).
  • Plot log10 CFU/mL versus time. A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum within 24 hours [5].
Protocol: Biofilm Eradication Assay (for CAGE/Geranic Acid)

This protocol assesses the ability of this compound (as CAGE) to eradicate pre-formed biofilms [1].

Procedure:

  • Biofilm Formation: Grow biofilms of the target organism (e.g., Staphylococcus aureus) in 96-well plates for 24 hours at 37°C.
  • Washing: Gently wash the wells with a sterile buffer (e.g., PBS) to remove non-adherent planktonic cells.
  • Treatment: Treat the mature biofilms with various concentrations of CAGE (e.g., 0.1% v/v) dissolved in an appropriate solvent for different time intervals (e.g., 15 minutes to 2 hours).
  • Viability Assessment: After treatment, wash the biofilms again. Assess cell viability using a metabolic assay like MTT or XTT, or by dislodging the biofilm and performing viable counts.
  • Exopolymeric Substance (EPS) Disruption: Use microscopy (e.g., SEM, confocal) to visualize the structural integrity of the biofilm matrix after CAGE treatment [1].

Application Notes in Formulations

  • Natural Preservative in Cosmetics: Geraniol and its derivatives demonstrate excellent potential as natural preservatives in cosmetic formulations (creams, lotions). Studies show that creams containing 0.5% to 12% geraniol remained free of microbiological contamination, indicating effective preservative properties without negatively affecting product consistency or organoleptic properties [7] [4].
  • Synergistic Combinations: Geraniol exhibits synergistic antibacterial effects when combined with other agents. Research shows a synergistic interaction between geraniol and biogenic silver nanoparticles (bioAgNPs) against both planktonic and biofilm cells of MRSA, suggesting a promising strategy for enhancing efficacy [5].
  • In Vivo Therapeutic Potential: Geraniol has demonstrated efficacy in vivo. In a mouse model of systemic MRSA infection, intramuscular injection (0.149 g/kg) and oral gavage (0.810 g/kg) of geraniol resulted in 100% survival rates. The compound also reduced bacterial load and modulated inflammatory cytokines and oxidative stress factors [3].

References

geranic acid as skin depigmentation agent tyrosinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Evidence Summary: Geranic Acid in Skin Research

Aspect Key Finding Context & Relevance
Primary Research Role Component of Ionic Liquids (e.g., Choline Geranate/CAGE) [1] Used as a permeation enhancer in topical/transdermal drug delivery systems, not studied as a standalone tyrosinase inhibitor.
Mechanism of Action Enhances skin permeability for other active compounds [1] Improves absorption of co-delivered drugs through the skin barrier; mechanism for depigmentation would be indirect.
Formulation Data chC10 1:2 ionic liquid gel [1] A choline decanoate formulation demonstrated sustained drug release and high bioavailability in vivo, suggesting a viable approach for this compound-based systems.

Proposed Experimental Protocols

While direct protocols for this compound are not available, the following outlines a research approach based on established methods for similar compounds and delivery systems.

Protocol 1: In Vitro Tyrosinase Inhibition Assay

This protocol determines if this compound directly inhibits tyrosinase, adapted from standard methods used for kojic acid and other inhibitors [2] [3].

  • Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound against mushroom and/or human tyrosinase.
  • Materials:
    • Mushroom tyrosinase (Sigma-Aldrich) or recombinant human tyrosinase.
    • L-DOPA or L-tyrosine substrate.
    • Phosphate buffer (0.1 M, pH 6.8).
    • Test compounds: this compound, Kojic acid (reference inhibitor).
    • Microplate reader.
  • Method:
    • Prepare serial dilutions of this compound and kojic acid in phosphate buffer.
    • In a 96-well plate, mix 70 µL of buffer, 20 µL of tyrosinase solution, and 10 µL of the test compound.
    • Pre-incubate for 10 minutes at 25°C.
    • Initiate the reaction by adding 100 µL of L-DOPA substrate.
    • Immediately measure the absorbance at 475 nm every minute for 30 minutes.
    • Calculate the rate of reaction (ΔA/min) for each concentration.
  • Data Analysis:
    • Plot % enzyme activity vs. log(inhibitor concentration).
    • Calculate IC₅₀ values from the non-linear regression curve.
    • An ideal depigmenting agent should have an IC₅₀ < 25 µg/mL for human tyrosinase in a cell-free system [2].
Protocol 2: Formulation and Evaluation of a this compound-Based Ionic Liquid Gel for Depigmenting Agent Delivery

This protocol is based on the development of choline decanoate ionic liquid gels, which can be adapted for Choline Geranate (CAGE) to deliver a tyrosinase inhibitor like kojic acid [1].

  • Objective: To synthesize a stable CAGE ionic gel and evaluate its drug release and skin permeation.
  • Materials:
    • Choline bicarbonate.
    • This compound.
    • Model depigmenting agent (e.g., Kojic acid).
    • Franz diffusion cells.
    • Excised human or porcine skin.
  • Method:
    • Synthesis of CAGE (1:2):
      • Neutralize choline bicarbonate with one mole equivalent of this compound in methanol.
      • Add a second mole equivalent of this compound and stir.
      • Remove solvents and water via freeze-drying and subsequent vacuum drying at 60°C for 24 hours to achieve a water content of <1% [1].
    • Gel Loading:
      • Dissolve the model active ingredient (e.g., kojic acid) directly in the CAGE mixture during synthesis due to the gel's high viscosity [1].
    • In Vitro Permeation Study:
      • Mount excised skin between the donor and receptor chambers of a Franz cell.
      • Apply the CAGE gel loaded with the active ingredient to the donor compartment.
      • Collect samples from the receptor chamber at predetermined time points over 24+ hours.
      • Analyze sample concentration using HPLC or LC-MS/MS.
  • Data Analysis:
    • Calculate cumulative drug permeation and flux.
    • Compare the performance against a control (e.g., a traditional hydrogel of the active ingredient).

Research Workflow and Mechanism

The following diagram illustrates the proposed research pathway to evaluate this compound, from formulation to assessing its biological impact.

workflow Figure 1: Research Workflow for this compound Formulation Start Start: Hypothesis Formulation Formulate this compound Ionic Liquid (CAGE) Start->Formulation LoadDrug Load with Known Tyrosinase Inhibitor Formulation->LoadDrug InVitroPerm In Vitro Permeation Study (Franz Cell) LoadDrug->InVitroPerm InVivoEfficacy In Vivo Efficacy & Safety Studies InVitroPerm->InVivoEfficacy If permeation is successful Conclusion Analyze Data & Draw Conclusion InVivoEfficacy->Conclusion

Key Considerations and Future Research

  • Indirect Role: The potential of this compound in depigmentation is likely indirect, functioning as a superior delivery vehicle rather than a direct-acting active ingredient [1].
  • Safety and Biocompatibility: Research on ionic liquids indicates that their biosafety profile is highly dependent on the chemical structure, particularly the alkyl chain length. Shorter chains are generally associated with better biocompatibility [4].
  • Synergistic Formulations: Future work should explore co-loading this compound-based systems with established (e.g., kojic acid, arbutin) or novel tyrosinase inhibitors (e.g., carbothioamidopyrazoles) for a synergistic effect [2] [5].

References

Application Notes and Protocols: Geranic Acid as an Antifungal Agent Against Fusarium graminearum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fusarium graminearum is a major plant pathogen causing Fusarium head blight (FHB) in cereals, leading to significant yield losses and contamination with mycotoxins such as deoxynivalenol (DON) [1] [2]. The need for sustainable antifungal solutions is heightened by increasing fungicide resistance in pathogen populations [2]. Geranic acid, a monoterpenoid, has demonstrated strong in vitro antifungal activity against F. graminearum, making it a promising candidate for integrated disease management [3] [4]. This document provides detailed experimental protocols and data for evaluating this compound's efficacy, tailored for researchers and industry professionals.

Quantitative Efficacy Data

The table below summarizes key quantitative findings on this compound's activity against F. graminearum from published studies.

Table 1: Summary of this compound's Antifungal Efficacy Against *F. graminearum*

Metric Reported Value Experimental Context Source
Minimum Inhibitory Concentration (MIC) < 46 µM In vitro assay against F. graminearum and Colletotrichum graminicola [3]. [3]
Cytotoxicity (EC₅₀) Not determined for this compound (For reference, EC₅₀ of Rosa damascena essential oil was 604.25 µg mL⁻¹) [5]. [5]
Comparative Microbial Tolerance Pseudomonas putida tolerated up to 40 mM Growth assay; E. coli and S. cerevisiae showed complete growth inhibition at 7 mM and 2 mM, respectively [4]. [4]
Key Limiting Factor Glycosylation in planta In transgenic maize, this compound was converted to non-fungal-toxic glycosides like geranoyl-6-O-malonyl-β-d-glucopyranoside [3]. [3]

Detailed Experimental Protocols

Protocol: In Vitro Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth dilution method for determining the MIC of this compound against F. graminearum [3].

  • Principle: The MIC is the lowest concentration of an antimicrobial compound that prevents visible growth of a microorganism.
  • Materials:
    • Test Compound: Pure this compound.
    • Fungal Strain: Fusarium graminearum (e.g., reference strain PH-1) [5].
    • Culture Medium: Potato Dextrose Broth (PDB) or other appropriate liquid medium.
    • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometric plate reader.
  • Procedure:
    • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). Ensure the final solvent concentration in the assay does not affect fungal growth (typically ≤1%).
    • Dilution Series: Perform two-fold serial dilutions of the this compound stock in the culture medium across the wells of the microtiter plate.
    • Inoculum Preparation: Harvest spores from a 7-day-old culture of F. graminearum grown on Potato Dextrose Agar (PDA). Adjust the spore suspension to a concentration of (1 \times 10^4 ) to (1 \times 10^5 ) spores/mL in fresh medium [5].
    • Inoculation: Add an equal volume of the spore suspension to each well containing the compound dilutions, resulting in the final desired test concentrations.
    • Controls: Include a growth control (medium + inoculum, no compound) and a sterility control (medium only). A solvent control should also be included.
    • Incubation: Seal the plate and incubate at (26 \pm 2^\circ C) for 48-72 hours.
    • Assessment: Measure fungal growth spectrophotometrically (e.g., at 600 nm) or via visual inspection. The MIC is defined as the lowest concentration with no visible growth.
  • Notes: For a more robust assessment of cell viability post-treatment, a WST-1 assay can be employed, which measures metabolic activity [5].
Protocol: Assessing Antifungal Activity on Solid Media

This method is used for initial, rapid screening of compound efficacy by measuring the inhibition of radial mycelial growth [5].

  • Principle: The compound is incorporated into solid agar, and fungal growth inhibition is measured radially.
  • Materials:
    • Media: Potato Dextrose Agar (PDA).
    • Equipment: Sterile Petri dishes, cork borer.
  • Procedure:
    • Medium Preparation: Amend molten PDA with this compound to achieve a range of final concentrations (e.g., 0, 250, 500, 750, 1000 µg mL⁻¹) [5]. Pour into Petri dishes.
    • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a fresh F. graminearum culture in the center of each plate.
    • Incubation: Incubate plates at (26 \pm 2^\circ C).
    • Data Collection: Measure the radial growth (colony diameter) at regular intervals (e.g., 4 and 7 days post-inoculation).
    • Analysis: Calculate the percentage of growth inhibition relative to the untreated control. The EC₅₀ (effective concentration that inhibits growth by 50%) can be determined using non-linear regression analysis [5].
Protocol: Investigating the Mechanism of Action via Fluorescence Microscopy

This protocol detects the induction of oxidative stress and autophagic cell death in fungal cells, two common responses to antifungal compounds [5].

  • Principle: Fluorescent dyes are used to detect reactive oxygen species (ROS) and autophagic vacuoles within fungal cells.
  • Materials:
    • Stains: (2',7')-Dichlorofluorescein diacetate (DCFH-DA) for ROS detection; Monodansylcadaverine (MDC) for autophagic vacuoles [5].
    • Equipment: Fluorescence microscope with appropriate filter sets.
    • Buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • Procedure:
    • Treatment: Expose F. graminearum macroconidia or mycelia to this compound at the MIC or sub-MIC concentrations for a predetermined period.
    • Staining:
      • For Oxidative Stress: Incubate harvested cells with DCFH-DA (e.g., 10 µM) in the dark for 30 minutes. Wash with PBS to remove excess dye.
      • For Autophagy: Incubate cells with MDC (e.g., 0.05 mM) in the dark for 10 minutes. Wash with PBS.
    • Microscopy: Resuspend the stained cells in PBS and visualize immediately under the fluorescence microscope.
      • DCFH-DA: Green fluorescence (Ex/Em ~485/535 nm).
      • MDC: Blue fluorescence (Ex/Em ~335/512 nm).
    • Quantification: Capture images and quantify fluorescence intensity or the percentage of fluorescent cells using image analysis software. A minimum of 100 cells per replicate is recommended [5].

Mechanism of Action and Resistance

The antifungal effect of this compound, like many terpenoids, is likely linked to its ability to disrupt cell membrane integrity, leading to leakage of cellular contents and cell death [4]. This disruption can trigger secondary cellular responses, including oxidative stress and autophagic cell death, as evidenced by upregulation of related genes and positive staining in fluorescence assays [5]. A significant challenge in deploying this compound in plants is their metabolic defense systems. Transgenic maize engineered to produce this compound showed extensive glycosylation of the compound, converting it into non-fungal-toxic derivatives like geranoyl-6-O-malonyl-β-d-glucopyranoside, which nullified its protective effect in planta [3]. This underscores the necessity to inhibit or bypass these glycosylation pathways for successful bioengineering of resistance.

Application and Integration in Disease Management

This compound holds potential in several application areas:

  • Biotechnological Production: The bacterium Pseudomonas putida has been successfully engineered for the de novo production of this compound, showcasing a potential platform for large-scale synthesis due to its high innate tolerance to the compound (up to 40 mM) [4].
  • Plant Protection: Despite the glycosylation hurdle in maize [3], research into RNAi silencing of specific glycosyltransferases or the application of formulation technologies to protect the compound from plant metabolism could unlock its use as a natural plant protectant.
  • Fungicide Resistance Management: As a natural compound with a potentially different mode of action from synthetic fungicides like Demethylase Inhibitors (DMIs) and Quinone outside Inhibitors (QoIs) [2], this compound could be rotated or combined with existing chemicals to delay the development of resistance in F. graminearum populations.

Visual Workflow and Pathway Diagram

The following diagram illustrates the experimental workflow for evaluating this compound's antifungal activity, from initial screening to mechanistic studies.

G cluster_mech Mechanism of Action Investigation Start Start: Evaluate this compound Antifungal Activity A In Vitro MIC Assay (Broth Dilution) Start->A B Radial Growth Assay (Solid Media) Start->B C Fluorescence Microscopy A->C B->C D DCFH-DA Staining (Oxidative Stress) C->D E MDC Staining (Autophagic Cell Death) C->E F In Planta Validation D->F E->F G Data Analysis & Reporting F->G

Conclusion

This compound is a potent antifungal monoterpenoid with demonstrated in vitro efficacy against F. graminearum. Its application, however, faces a significant challenge in planta due to host-mediated glycosylation. Future research should focus on strategies to stabilize this compound within the plant, such as inhibiting glycosyltransferase enzymes or developing formulated products, and further elucidate its precise molecular mode of action. The protocols provided herein offer a foundation for standardized evaluation of this and other natural compounds, accelerating the development of novel solutions for managing Fusarium head blight.

References

Comprehensive Application Notes and Protocols for Geranic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Geranic Acid

This compound (CAS 459-80-3), with the molecular formula C₁₀H₁₆O₂, is an unsaturated, branched-chain terpenoid acid. It is recognized for its strong, citrus-floral aroma, reminiscent of geraniol or nerol, making it a valuable ingredient in the flavor and fragrance industry [1]. Beyond its sensory properties, this compound serves as a key intermediate in organic synthesis and has gained interest for its biological activities, including anti-inflammatory and antimicrobial properties [2] [1]. Its structure allows for chemical transformations critical in formulating complex scent profiles and functional materials [2].

Industry Applications and Biological Significance

This compound's applications span multiple industries, driven by its unique organoleptic and chemical properties.

Table 1: Industry Applications of this compound

Industry Application Role Key Characteristics Example/Note
Fragrance & Perfume [1] Primary scent component Refreshing, citrus-floral aroma Used in perfumes, air fresheners, and essential oils.
Flavoring [1] Flavoring agent Imparts a fruity, citrus taste Found in formulations for beverages and food products.
Cosmetics & Personal Care [1] Functional fragrance & active ingredient Aroma and beneficial skin qualities Used in skincare, haircare, and body cosmetics.
Pharmaceuticals [2] [1] Active ingredient & formulation excipient Anti-inflammatory, antimicrobial capabilities; used in deep eutectic solvents for drug delivery. Investigated in transdermal delivery systems [3].
Materials Science [2] Precursor for surface engineering Amphiphilic nature Generates self-assembled monolayers for water-repellent surfaces.
Sustainable Agriculture [2] Synthesis of eco-friendly pesticides Mimics insect deterrents Research stage for novel aphid repellents [2].

In biological systems, this compound is a key intermediate in anaerobic monoterpene metabolism. Studies on the denitrifying bacterium Alcaligenes defragrans have shown that this compound accumulates as an initial product when the bacterium metabolizes various monoterpenes like β-myrcene and limonene [4]. This pathway indicates a novel microbial activation mechanism for unsaturated hydrocarbons in the absence of oxygen [4].

Physicochemical Property Data

A clear understanding of this compound's physical and chemical properties is essential for its handling and application in research and industrial processes.

Table 2: Physicochemical and Safety Data of this compound

Property Value / Description Source / Condition
CAS Number 459-80-3 [5] [2]
Molecular Formula C₁₀H₁₆O₂ [5]
Molecular Weight 168.23 g/mol [5]
Boiling Point 250 °C (lit.) [5]
Melting Point 21 °C [1]
Density 0.97 g/mL at 25 °C (lit.) [5]
Flash Point >230 °F (∼110 °C); 133 °C [5] [1]
Odor Description Dry, weedy, acidic, green, moldy feet, woody; at 10% in propylene glycol. Strong citrus-floral. [5] [1]
Solubility Insoluble in water; soluble in alcohol and organic solvents. [5] [1]
pKa 5.17 ± 0.33 (Predicted) [5]
Log P 3.46 [5]
Hazard Statements H312-H315 (Harmful in contact with skin; Causes skin irritation) [5]

Detailed Experimental Protocols

Protocol: Analysis of this compound Purity by HPLC

This protocol is adapted from analytical methods used in the synthesis and purification of geranic and citronellic acids [6].

1. Principle: High-Performance Liquid Chromatography (HPLC) with a charged aerosol detector (CAD) is used to separate, detect, and quantify this compound and its isomers based on their polarity. This method is suitable for monitoring reaction purity and quantifying this compound in mixtures.

2. Equipment and Materials:

  • HPLC System: Ultimate 3000 DIONEX chromatograph or equivalent, equipped with a DGP-3600A dual-pump module, TCC-3200 thermostatted column compartment, and WPS-3000 autosampler.
  • Detector: Corona charged aerosol detector (CAD).
  • Column: Betasil DIOL 5-μm column (Thermo, 150 × 2.1 mm).
  • Solvents: HPLC grade.
    • Solvent A: 1% HCOOH, 0.1% triethylamine (TEA) in water.
    • Solvent B: Hexane.
    • Solvent C: Propan-2-ol.
  • Standards: this compound standard (e.g., 85% stabilized, technical grade) [5].

3. Procedure: 1. Sample Preparation: Dissolve the sample in an appropriate solvent. The injection volume is 15 μL. Maintain the autosampler cooling temperature at 20°C. 2. Column Conditions: Maintain the column temperature at 30°C. 3. Mobile Phase Gradient: Operate at a constant flow rate of 1.5 mL min⁻¹ with the following gradient program: - Time 0 min: 3% A / 40% B / 57% C - Time 4 min: 10% A / 40% B / 50% C - Time 9 min: 10% A / 40% B / 50% C - Time 9.1 min: 3% A / 40% B / 57% C - Time 19 min: 3% A / 40% B / 57% C 4. Detection: Set the CAD acquisition range to 100 pA, with the digital filter set to 'none' and the N₂ pressure at 0.24 MPa. 5. Data Analysis: Control the system and acquire data using Chromeleon 6.80 software or equivalent. Identify this compound peaks by comparison with retention times of authentic standards and quantify using calibrated curves.

Protocol: Thin-Layer Chromatography (TLC) for Reaction Monitoring

This method provides a rapid technique for monitoring the progress of this compound synthesis [6].

1. Equipment and Materials:

  • TLC Plates: Silica gel 60, F254 plates (Merck).
  • Developing System: Chloroform : Methanol : Water (65:25:4; v/v/v).
  • Detection Reagents:
    • Option A: Solution of 10 g Ce(SO₄)₂ and 20 g phosphomolybdic acid in 1 L of 10% H₂SO₄, followed by heating.
    • Option B: 0.05% primuline solution in acetone/H₂O (8:2; v/v), followed by visualization under UV light at 365 nm.

2. Procedure: 1. Spot the reaction mixture and appropriate standards on the TLC plate. 2. Develop the plate in a chamber saturated with the mobile phase. 3. After development, dry the plate thoroughly. 4. Visualize the spots using one of the detection methods above. Option A is a general stain for organic compounds, while Option B is useful for fluorescent visualization.

The following workflow diagram illustrates the key stages of the analytical protocols for this compound:

G Start Sample Collection A Sample Preparation Start->A B HPLC Analysis A->B C TLC Analysis A->C D Data Analysis &\nQuantification B->D C->D E Purity Assessment D->E

Pathway Visualization and Metabolic Context

This compound plays a significant role in both microbial metabolic pathways and modern bioengineering processes. In anaerobic bacteria, it is a central intermediate in the breakdown of monoterpenes [4]. Furthermore, metabolic engineering strategies in organisms like Pseudomonas putida and Saccharomyces cerevisiae are being developed for the de novo production of this compound, highlighting its industrial relevance [2].

The following diagram summarizes the key metabolic and synthetic pathways involving this compound:

G A Monoterpene Precursors (e.g., Myrcene, Limonene) B Anaerobic Microbial Metabolism A->B C This compound B->C E Downstream Products C->E D Engineered Biosynthesis (P. putida, S. cerevisiae) D->C F Flavor & Fragrance Compounds E->F G Pharmaceutical &\nMaterial Applications E->G

Safety and Handling Guidelines

This compound is classified with the signal word "Warning" and hazard statements H312 (Harmful in contact with skin) and H315 (Causes skin irritation) [5]. The following precautions must be observed:

  • Storage: Keep in a sealed, dry container at room temperature, away from direct sunlight, heat, and strong oxidizers [5] [1].
  • Personal Protective Equipment (PPE): Avoid contact with eyes and skin. Do not inhale vapors or mists. Wear protective gloves, safety glasses, and a face mask when handling [1].
  • Spills and Fire: This substance is flammable. Keep away from ignition sources. Spills should be absorbed with an inert material and disposed of according to local regulations [1].

References

geranic acid self-assembled monolayers surface modification

Author: Smolecule Technical Support Team. Date: February 2026

Geranic Acid in Ionic Liquids: An Alternative Approach

This compound is a key component in a well-researched ionic liquid called CAGE (Choline Geranate), which shows significant potential for biomedicine. In CAGE, this compound and choline form a complex that can enhance drug delivery [1].

The following protocol details the synthesis and characterization of CAGE, which can be adapted for surface coating and permeation enhancement studies.

Detailed Protocol: Preparation and Characterization of Choline Geranate (CAGE) Ionic Liquid

Application Note: This protocol is for the synthesis of CAGE 1:2 (a molar ratio of 1 choline to 2 this compound), which has demonstrated high efficacy in enhancing oral bioavailability of peptide drugs like insulin [1].

1. Synthesis of CAGE

  • Objective: To synthesize the CAGE ionic liquid via a salt metathesis reaction.
  • Materials:
    • Choline bicarbonate
    • This compound
    • Methanol (MeOH)
  • Equipment:
    • Round-bottom flask
    • Magnetic stirrer
    • Freeze-dryer (Lyophilizer)
    • Vacuum oven
  • Procedure:
    • Dissolve one mole of choline bicarbonate in a minimal amount of water.
    • In a separate container, dissolve two moles of this compound in 1.5 times its moles of methanol (e.g., 3 moles of MeOH for 2 moles of this compound).
    • Slowly add the this compound solution dropwise to the choline bicarbonate solution under constant stirring. The evaporation of CO₂ gas indicates the progression of the reaction.
    • After the addition is complete, remove the water and methanol solvents. This is optimally done by freeze-drying the mixture, which is suitable for heat-sensitive compounds.
    • For complete drying, further place the product in a vacuum oven at 60°C for 24 hours to achieve a final water content of less than 1% (w/w). The resulting liquid is the CAGE 1:2 ionic liquid [1].

2. Key Characterization Methods After synthesis, confirm the properties of CAGE with the following experiments:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the successful synthesis and verify the 1:2 molar ratio of choline to geranate. It also checks for residual solvents like methanol.
    • Method: Record ¹H- and ¹³C-NMR spectra. All peaks should correspond to choline and geranate, with no extraneous peaks from impurities [1].
  • Differential Scanning Calorimetry (DSC):

    • Purpose: To determine the thermal behavior and melting point (Tm) depression, which is a hallmark of ionic liquids.
    • Method: Run a DSC scan. CAGE 1:2 exhibits a melting point below 0°C, confirming its liquid state at room temperature [1].
  • Rheological Testing:

    • Purpose: To measure the viscosity and viscoelastic properties of the formulation. High viscosity can lead to slow dissolution and sustained drug absorption.
    • Method: Perform rheology tests to establish the gel-like properties of the formulation [1].
  • In-Vitro Dissolution Testing:

    • Purpose: To evaluate the release profile of a loaded drug (e.g., insulin) from the CAGE formulation.
    • Method: Incubate the CAGE-drug formulation in a simulated gastrointestinal fluid and measure the drug concentration released over time. CAGE 1:2 shows slow dissolution due to its high viscosity and hydrophobicity [1].
  • In-Vivo Efficacy Assessment:

    • Purpose: To determine the oral bioavailability of the drug delivered using CAGE.
    • Method: Administer the CAGE-drug formulation (e.g., insulin-loaded CAGE) orally to animal models (e.g., rats) and measure the drug concentration in plasma over time. Compare the area under the curve (AUC) with a subcutaneous injection control. Studies report CAGE 1:2 mediates a 6.5% oral bioavailability of insulin, which is significantly higher than other enhancers [1].
  • Histological Evaluation:

    • Purpose: To assess the safety and potential tissue irritation of the formulation.
    • Method: Expose intestinal tissue (e.g., from a rat model) to CAGE and examine villi morphology under a microscope. Transient villi erosion has been observed but was not significantly different from that caused by other permeation enhancers like sodium decanoate [1].

Experimental Workflow Diagram

The diagram below outlines the key stages of developing and testing a geranate-based formulation.

G Start Start A Synthesis CAGE 1:2 Ionic Liquid Start->A End End B Physicochemical Characterization A->B Confirm structure & properties C Drug Loading & Formulation B->C Load API (e.g., Insulin) D In-Vitro Evaluation C->D Test dissolution & release profile E In-Vivo Efficacy & Safety D->E Assess bioavailability & tissue effects F Data Analysis & Optimization E->F Interpret results refine formulation F->End

Quantitative Data Summary

The table below summarizes key findings from the research on choline decanoate, an ionic liquid developed using the same principles as CAGE, which demonstrates the potential of this approach.

Table: Key Performance Data of chC10 1:2 Ionic Liquid Formulation

Parameter Result / Value Context & Comparative Data
Oral Bioavailability of Insulin 6.5% [1] ~7x higher than CAGE (0.9%) and ~13x higher than sodium decanoate (0.5%) [1].
Melting Point (Tm) -2 °C [1] Confirms liquid state at room temperature; 27°C lower than the 1:1 molar ratio formulation [1].
Water Content (after drying) < 1% (w/w) [1] Achieved after vacuum oven drying; critical for stability of peptide therapeutics [1].
Villi Morphology Impact No significant effect [1] Exposure did not affect villi height, whereas CAGE caused significant, transient reduction [1].

Research Context and Alternative Directions

The discovery that cationic alkyl chain length is a major driver of ionic liquid toxicity provides a crucial design rule [2]. This compound, with its relatively short and branched chain, likely contributes to the favorable safety profile of CAGE compared to ionic liquids with long alkyl chains.

References

optimizing geranic acid yield in microbial biotransformation

Author: Smolecule Technical Support Team. Date: February 2026

Microbial Host Selection & Engineering

Q: Which microbial hosts are best for geranic acid production and why?

The choice of host organism is critical, as This compound is toxic to most common laboratory microbes [1]. The table below compares the performance and characteristics of two effectively used hosts.

Host Organism Production Strategy Key Feature / Enzyme Used Reported this compound Yield / Conversion Tolerance to this compound
Pseudomonas putida (DSM 12264) De novo synthesis & Biotransformation Native oxidation capacity; Engineered with GES & MVA pathway [1] ~193 mg/L (de novo, fed-batch) [1] / ~23 mM (from geraniol) [1] Growth impaired at 20 mM; continues even at 40 mM [1]
Mucor irregularis (IIIMF4011) Biotransformation Native dehydrogenase enzymes [2] ~97-100% conversion (from geraniol) [2] Not specified, but handles 20 mM geraniol [2]

Key Insight: Pseudomonas putida is distinguished by its exceptional tolerance to this compound, making it a superior platform for high-titer de novo production where the acid is synthesized from simple carbon sources like glycerol [1]. Mucor irregularis, a fungus, offers an extremely efficient system almost quantitatively converting geraniol to this compound, which is ideal for biotransformation processes [2].

Q: How can I engineer P. putida for de novo this compound production?

The most effective metabolic engineering strategy for P. putida involves introducing a two-part biosynthetic pathway [1]:

  • The MVA Pathway: Provides the universal terpenoid building blocks (Isopentenyl pyrophosphate, IPP, and Dimethylallyl pyrophosphate, DMAPP). This was achieved by co-expressing six genes from Myxococcus xanthus to create flux from acetyl-CoA [1].
  • Geraniol Synthase (GES): Converts the C10 precursor geranyl pyrophosphate (GPP) into geraniol. A truncated GES from Ocimum basilicum (sweet basil) was used [1]. The native oxidative metabolism of P. putida then efficiently converts the intracellular geraniol into this compound [1].

This engineered pathway can be visualized as follows:

engineering_workflow AcetylCoA AcetylCoA MVA_Pathway MVA Pathway (6 genes from M. xanthus) AcetylCoA->MVA_Pathway IPP_DMAPP IPP / DMAPP MVA_Pathway->IPP_DMAPP GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GES Geraniol Synthase (GES) from O. basilicum GPP->GES Geraniol Geraniol GES->Geraniol Native_Oxidation Native Oxidation (P. putida DSM 12264) Geraniol->Native_Oxidation GeranicAcid GeranicAcid Native_Oxidation->GeranicAcid

Bioprocess Optimization

Q: What are the key parameters to optimize in a biotransformation process?

For biotransformation of geraniol to this compound using M. irregularis, a recent study optimized the following parameters to achieve near-complete conversion [2]:

  • Microorganism: Mucor irregularis IIIMF4011.
  • Carbon Source: Sabouraud Dextrose Broth (SDB).
  • Substrate Concentration: 20 mM geraniol.
  • Temperature: 28 °C.
  • Incubation Time: 72 hours.
  • Reaction Scale: Successfully scaled to a 3 L fermentor (1.5 L working volume) with 98.89% conversion [2].

Q: How can I improve yields in a de novo production process?

For de novo production with engineered P. putida, consider these factors based on successful experiments [1]:

  • Carbon Source: Glycerol has been used effectively. Note that doubling the glycerol amount resulted in twice the product yield in initial experiments [1].
  • Bioreactor Operation: Fed-batch cultivation is highly effective. A shift from shake flasks to fed-batch bioreactor operation increased the this compound titer from 36 mg/L to 193 mg/L within 48 hours [1].

Troubleshooting Common Issues

Q: My this compound yields are low. What could be the problem?

  • Problem: Product Toxicity.

    • Solution: Switch to or use a more tolerant host like Pseudomonas putida DSM 12264. Confirm that your production levels are below the inhibitory concentration of 20 mM for this strain [1].
  • Problem: Inefficient Geraniol Oxidation.

    • Solution: If using a host with weak oxidation capability, ensure you are using a strain with high natural activity, like P. putida DSM 12264, which showed a higher oxidation rate than the common lab strain KT2440 [1].
  • Problem: Poor Precursor Supply for De Novo Production.

    • Solution: In engineered hosts, ensure strong expression of the heterologous MVA pathway to increase the flux towards the geraniol precursor GPP. This single intervention increased titers by an order of magnitude in P. putida [1].

The following troubleshooting guide outlines a logical approach to diagnosing low yield:

troubleshooting Start Low this compound Yield Q1 Production Strategy? Start->Q1 Q2_de_novo Detect Geraniol accumulation? Q1->Q2_de_novo De Novo Q2_bio Low geraniol conversion? Q1->Q2_bio Biotransformation A1 Issue: Poor precursor supply Solution: Strengthen MVA pathway expression Q2_de_novo->A1 Yes A2 Issue: Weak oxidation Solution: Use high-activity host (e.g., P. putida DSM 12264) Q2_de_novo->A2 No A3 Issue: Product toxicity Solution: Use tolerant host (P. putida) or in-situ removal Q2_bio->A3 No A4 Issue: Process parameters Solution: Optimize temp (e.g., 28°C), substrate conc. (e.g., 20mM), time Q2_bio->A4 Yes

Analytical Methods for Quantification

Q: How can I confirm and quantify this compound production in my experiments?

  • Thin-Layer Chromatography (TLC): Can be used for initial, rapid monitoring of the biotransformation reaction [2].
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for definitive identification and quantification. The method typically involves [2]:
    • Column: Rtx-5MS (30 m × 0.25 mm × 0.25 μm).
    • Temperature Program: Hold at 50°C for 1 min, ramp to 180°C, then to 290°C for 5 min.
    • Injector Temp: 260°C.
    • Carrier Gas: Helium at 1 mL/min.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for final confirmation of the chemical structure of the purified product, using ¹H NMR and ¹³C NMR [2].

References

improving geranic acid tolerance in Pseudomonas putida

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the primary mechanism for geranic acid tolerance in P. putida? The key mechanism involves the activity of RND (Resistance-Nodulation-Division) efflux pumps, such as the Ttg systems. However, a critical finding for this compound is that its tolerance does not always correlate with high efflux pump activity. In some cases, decreased export activity can paradoxically lead to increased tolerance, suggesting that the relationship is fine-tuned and specific to this molecule [1] [2].

  • Q2: How does P. putida's this compound tolerance compare to other common microbial hosts? P. putida demonstrates superior inherent tolerance to this compound compared to E. coli and S. cerevisiae, making it a promising chassis for production. The table below summarizes comparative growth inhibition data [3]:

Microorganism Growth Impairment Begins Growth Completely Inhibited
Pseudomonas putida ~20 mM No complete inhibition even at 40 mM
Escherichia coli ~5 mM ~7 mM
Saccharomyces cerevisiae < 2 mM ~2 mM
  • Q3: I've engineered efflux pump overexpression, but my strain is still not tolerant to this compound. What could be wrong? This is a known issue. Unlike tolerance to other solvents and monoterpenoids, high expression of certain efflux pumps can reduce tolerance against this compound [1] [2]. Your strategy may need to shift from overexpression to modulating or even slightly reducing pump activity. Consider targeting specific pump components or their regulatory genes identified in mutant studies.

  • Q4: Can increased tolerance negatively impact my production goals? Yes. It has been observed that increased monoterpenoid tolerance can sometimes counteract efficient biotransformation ability [1] [2]. A hyper-tolerant strain might export the desired product (like this compound) more efficiently, reducing final titers. Therefore, the goal is a balanced, fine-tuned tolerance that protects the cell without hindering product accumulation.

Key Experimental Protocols

Protocol 1: Measuring this compound Tolerance via Growth Assays

This protocol is fundamental for establishing a baseline tolerance or validating engineered strains.

  • Principle: Compare the growth kinetics of bacterial strains in the presence of different concentrations of this compound.
  • Materials:
    • P. putida strain (e.g., DSM 12264 or KT2440).
    • M9 minimal medium with a carbon source (e.g., glucose or glycerol).
    • This compound stock solution (e.g., ≥ 85% purity). Neutralize with NaOH to pH 7 if prepared in medium [4].
    • Shake flasks with screw caps to prevent evaporation of monoterpenoids [3].
    • Spectrophotometer for measuring optical density (OD600).
  • Procedure:
    • Prepare cultures in M9 medium with varying sub-lethal concentrations of this compound (e.g., 0, 5, 10, 20, 40 mM).
    • Inoculate the media and incubate at 30°C with shaking.
    • Monitor OD600 at regular intervals over 24-48 hours.
    • Calculate the maximum growth rate (μmax) and final biomass yield for each condition. A more tolerant strain will show higher values at elevated this compound concentrations.
  • Troubleshooting: If growth is poor even in low concentrations, ensure the this compound stock is sterile and properly dissolved. Verify that the carbon source is present in sufficient amounts.
Protocol 2: Investigating Efflux Pump Activity

This protocol helps diagnose whether an observed tolerance phenotype is linked to efflux pump function.

  • Principle: Use an efflux pump inhibitor or compare gene expression levels in tolerant versus wild-type strains.
  • Method A: Gene Expression Analysis (qPCR)
    • Exposure: Grow wild-type and engineered strains to mid-log phase and expose them to a sub-inhibitory concentration of this compound for a defined period.
    • RNA Extraction: Collect cells and extract total RNA.
    • qPCR: Perform quantitative PCR for genes of interest (e.g., ttgA, ttgB, ttgC, ttgR). Compare expression levels, normalized to a housekeeping gene [1] [2].
  • Method B: Efflux Pump Inhibition
    • Inhibitor Assay: Use a known efflux pump inhibitor (e.g., Phe-Arg β-naphthylamide for RND pumps) in combination with this compound.
    • Growth Assessment: Perform growth assays as in Protocol 1, with and without the inhibitor. A greater reduction in growth in the presence of the inhibitor suggests active efflux is a key tolerance mechanism [1].
  • Troubleshooting: Optimize inhibitor concentration in a dose-response experiment to avoid non-specific toxic effects. For qPCR, ensure RNA is free of DNA contamination.

Troubleshooting Guide: Common Problems and Solutions

Problem Possible Cause Suggested Solution
Low tolerance in engineered strain. Efflux pump overexpression is counterproductive for this compound. Modulate pump activity by targeting regulatory genes (e.g., ttgR, ttgT); consider promoter engineering for fine-tuned expression [1] [2].
Good tolerance but low product yield. Hyper-tolerance leads to efficient product export. Isolate mutants with a range of tolerance levels; select for strains that balance survival with product retention [1] [2].
Inconsistent growth assay results. This compound volatility or degradation. Use sealed screw-cap flasks, include control flasks without cells to monitor compound stability [3].

Visualizing the this compound Tolerance Workflow

The following diagram illustrates the logical process for investigating and engineering this compound tolerance, integrating the key concepts and protocols above.

cluster_assess Phase 1: Baseline Assessment cluster_investigate Phase 2: Mechanism Investigation cluster_engineer Phase 3: Strain Engineering cluster_validate Phase 4: Validation & Scaling Start Start: Goal to Improve This compound Tolerance A1 Perform Growth Assay (Protocol 1) Start->A1 A2 Establish wild-type tolerance profile A1->A2 B1 Hypothesis: Efflux Pumps Involved A2->B1 B2 Test via qPCR or Inhibition Assays (Protocol 2) B1->B2 B3 Key Finding: Tolerance ≠ High Efflux B2->B3 Discovery C1 Engineering Strategy B3->C1 C2 Modulate Efflux Pump Activity (Promoter engineering, regulator mutation) C1->C2 C3 Isolate Mutants with Varied Tolerance C2->C3 D1 Validate Tolerance (Growth Assay) C3->D1 D2 Test Production Yield (Biotransformation/De novo) D1->D2 D2->C1 Iterate if needed

References

overcoming geranic acid cytotoxicity in microbial production

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Cytotoxicity and Microbial Defense

Understanding how certain isoprenoids become toxic to microbes is the first step in developing mitigation strategies. The table below summarizes the key cytotoxic mechanisms and corresponding microbial defense responses identified in the search results, using geraniol in E. coli as a primary example.

Mechanism of Cytotoxicity Observed Effect on Microbial Cells Microbial Defense / Metabolic Response
Membrane Disruption [1] Accumulated toxicity can prevent synthesis and limit production yields. Conversion to less toxic esters (e.g., geraniol into geranyl acetate) [1].
High Volatility [1] Significant product loss (over 80% in 5 hours) during fermentation, reducing final titers [1]. Use of a two-phase fermentation system with an organic solvent like isopropyl myristate to capture and stabilize the product [1].
Enzymatic Biotransformation [1] The intended product is converted into undesired derivatives, complicating purification. Engineering host strains to knockout or modulate the activity of converting enzymes (e.g., acetylesterases, dehydrogenases) [1].

Troubleshooting Guide for Fermentation Issues

Here is a practical FAQ to help you diagnose and solve common problems in isoprenoid production.

Problem: Low final product titer despite high initial yield.

  • Potential Cause & Solution: High product volatility. Implement a two-phase fermentation system. Adding a biocompatible organic solvent like isopropyl myristate to the culture medium can drastically reduce volatilization, as demonstrated by the stabilization of geraniol levels for over 20 hours in an E. coli system [1].

Problem: Unexpected compounds, such as acetylated or oxidized derivatives, are detected in the fermentation broth.

  • Potential Cause & Solution: Native microbial metabolism is converting your product. Investigate and engineer the host's metabolic pathways. For example, chloramphenicol acetyltransferase (CAT) or other acetyltransferases in E. coli can esterify geraniol into geranyl acetate. Research indicates that modulating the activity of these enzymes, or using them to your advantage, can help control the product profile [1].

Problem: Observed cytotoxicity is linked to the inhibition of specific metabolic pathways.

  • Potential Cause & Solution: The product or intermediate may be inhibiting essential pathways like those for isoprenoids. Consider a "salvage pathway" supplementation strategy. While shown in human cells, the principle is informative: geranylgeraniol (GGOH) can be taken up by cells and phosphorylated to replenish geranylgeranyl pyrophosphate (GGPP), bypassing the blocked mevalonate pathway and rescuing cell viability [2] [3]. In a microbial context, this could involve feeding less toxic precursors.

Detailed Experimental Protocol

Based on the successful strategy for high-yield geraniol production in E. coli [1], here is a detailed protocol for a two-phase fermentation system to mitigate volatility and toxicity.

Objective: To establish a controlled fermentation system that minimizes product loss and manages cytotoxicity. Microbial Host: Engineered E. coli strain LWG6 (containing a heterotic mevalonate pathway, GPPS2, and GES) [1]. Key Materials:

  • Fermentation medium (e.g., LB or defined glucose medium).
  • Isopropyl myristate (or other suitable biocompatible organic solvent).
  • Inducer (e.g., IPTG).

Workflow:

  • Inoculum Preparation: Start with a seed culture of the production strain and grow it to the desired optical density (OD600).
  • Medium Preparation: Prepare the fermentation medium in the bioreactor. Sterilize separately.
  • Two-Phase Setup: Aseptically add the sterile organic solvent to the fermentation broth to create a 10-20% (v/v) overlay. The organic phase acts as a product "reservoir" [1].
  • Inoculation and Fermentation: Inoculate the bioreactor and begin the fermentation run according to standard parameters (temperature, pH, dissolved oxygen).
  • Induction: Add IPTG to induce the expression of the biosynthetic pathway genes when the culture reaches the target growth phase.
  • Monitoring: Sample both the aqueous and organic phases regularly to monitor:
    • Cell density (OD600).
    • Substrate (e.g., glucose) concentration.
    • Product concentration (via GC-MS or HPLC).
    • Formation of biotransformation byproducts (e.g., geranyl acetate, nerol).
  • Harvest: At the end of fermentation, separate the organic phase from the aqueous culture. Recover the product from the organic solvent.

The following diagram illustrates the logic and decision points of this fermentation workflow:

fermentation_workflow start Start Fermentation prep_medium Prepare and Sterilize Fermentation Medium start->prep_medium add_solvent Aseptically Add Organic Solvent (e.g., Isopropyl Myristate) prep_medium->add_solvent inoculate Inoculate with Engineered Strain add_solvent->inoculate monitor_growth Monitor Cell Growth inoculate->monitor_growth induce Induce Pathway (e.g., with IPTG) monitor_growth->induce Target OD reached two_phase_monitor Sample BOTH Aqueous and Organic Phases induce->two_phase_monitor analyze Analyze Product Titer and Byproducts two_phase_monitor->analyze harvest Separate Organic Phase and Recover Product analyze->harvest Max titer achieved end End Process harvest->end

Advanced Strategy: Exploiting the Salvage Pathway

For a more advanced metabolic engineering approach, you can exploit the isoprenoid salvage pathway. The diagram below outlines this concept, where an external isoprenoid is taken up by the cell and converted into a key biochemical building block.

salvage_pathway extracellular Extracellular Space ggoh External GGOH (less toxic) membrane Cell Membrane intracellular Intracellular Space uptake Cellular Uptake ggoh->uptake ggoh_intra Intracellular GGOH uptake->ggoh_intra phosphorylation Phosphorylation by Polyprenol Kinases ggoh_intra->phosphorylation ggpp Geranylgeranyl Pyrophosphate (GGPP) phosphorylation->ggpp utilization Essential Metabolites (e.g., Carotenoids, Prenylated Proteins) ggpp->utilization

The technical information provided should give you a strong foundation for troubleshooting cytotoxicity in your microbial production system.

References

optimizing geraniol to geranic acid conversion efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Microbial Production Systems for Geranic Acid

The table below summarizes two efficiently engineered microbial systems for this compound production, highlighting the hosts, strategies, and achieved titers.

Host Microorganism Key Engineering Strategy Key Enzymes Expressed Reported this compound Titer Notable Advantages
Pseudomonas putida DSM 12264 [1] De novo production from glycerol via the Mevalonate (MVA) pathway. Geraniol Synthase (GES) from Ocimum basilicum; MVA pathway enzymes from Myxococcus xanthus [1] 193 mg/L (Fed-batch bioreactor, 48 hrs) [1] Superior tolerance to this compound (up to 40 mM); natural capacity to oxidize geraniol [1].
Escherichia coli [2] Production from isopentenols via the Isopentenol Utilization Pathway (IUP). Geraniol Synthase (GES); Geraniol Dehydrogenase (CdGeDH) & Geranial Dehydrogenase (CdGaDH) from Castellaniella defragrans [2] 764 mg/L (Shake flask, 24 hrs from 2 g/L isopentenols) [2] Shorter, more efficient pathway; high water-solubility of geranate avoids need for toxic organic overlay [2].

Troubleshooting Common Experimental Issues

Here are answers to frequently asked questions that may arise during experiments.

FAQ 1: My this compound yields are low. What are the primary factors to optimize?

  • Check the geraniol oxidation system. Ensure efficient conversion from the intermediate geraniol. In E. coli, this requires strong expression of two key dehydrogenases from C. defragrans: geraniol dehydrogenase (CdGeDH) and geranial dehydrogenase (CdGaDH) [2]. Optimizing the expression levels of these two enzymes can significantly increase final titers [2].
  • Verify the supply of the precursor GPP. The conversion of geraniol is only the final step. The flux through the entire pathway is crucial. For de novo production, you must engineer a robust supply of Geranyl Diphosphate (GPP). This can be achieved by introducing or upregulating a Geranyl Diphosphate Synthase (GPPS) and, in some hosts, the entire Mevalonate (MVA) pathway to generate the fundamental building blocks IPP and DMAPP [3] [1].
  • Address potential product toxicity. While this compound is more water-soluble than many terpenoids, it can still inhibit microbial growth at high concentrations [1]. Using a robust host like Pseudomonas putida or implementing in-situ product removal techniques can mitigate this issue [1].

FAQ 2: My production host shows poor growth after induction. Is product toxicity the cause? Yes, this is a common bottleneck in monoterpenoid production. The antimicrobial properties of these compounds can disrupt cell membranes [1].

  • Choose a tolerant host. Pseudomonas putida strains demonstrate exceptional resilience. One study showed that P. putida DSM 12264 could grow in the presence of 40 mM this compound, whereas the growth of E. coli and S. cerevisiae was completely inhibited at 7 mM and 2 mM, respectively [1].
  • Consider a two-step biotransformation process. If de novo production is too taxing on the cells, a two-stage process can be highly effective. First, grow the culture to a high density. Then, in a second bioreaction, use the cells to oxidize externally added geraniol to this compound. P. putida wild-type strains can efficiently perform this oxidation without degrading the product [1].

FAQ 3: I am getting unwanted byproducts instead of pure this compound. How can I improve selectivity?

  • Confirm enzyme specificity. The dehydrogenases used are critical. The CdGeDH and CdGaDH enzymes from C. defragrans have been shown to specifically drive the two-step oxidation of geraniol to geranial and then to this compound, minimizing side reactions [2].
  • Investigate non-biological catalysts. If using a chemical oxidation method, the catalyst determines product selectivity. For instance, using vermiculite as a catalyst with oxygen can produce 2,3-epoxygeraniol and citral as main products, which may be undesirable if your target is this compound [4]. Ensure your catalytic system is tailored for selective oxidation to the acid.

Detailed Experimental Protocol: this compound Production in E. coli via IUP

Below is a detailed methodology based on the study that achieved 764 mg/L of this compound in E. coli using the Isopentenol Utilization Pathway (IUP) [2].

1. Strain and Plasmid Construction

  • Host Strain: Use E. coli MG1655(DE3) with recA and endA genes deleted for improved genetic stability and plasmid yield [2].
  • Pathway Engineering:
    • Plasmid 1 (for Geraniol production): Construct a plasmid containing the IUP genes (e.g., EcthiM and MvIPK for phosphorylation, Ecidi for isomerization) alongside a geraniol synthase (e.g., ObGES from Ocimum basilicum) and a GPPS. This plasmid should enable the conversion of isopentenols to geraniol [2].
    • Plasmid 2 (for this compound production): Construct a second plasmid for expressing the oxidation enzymes CdGeDH (geraniol dehydrogenase) and CdGaDH (geranial dehydrogenase) from Castellaniella defragrans. The study found that expressing these genes from a medium-copy-number plasmid (pSC101 origin) under a strong promoter (T7) yielded the highest this compound titer [2].

2. Cultivation and Fermentation

  • Seed Culture: Grow the engineered strain overnight at 37°C in LB medium with appropriate antibiotics [2].
  • Production Culture: Inoculate the seed culture (1.5% v/v) into a defined production medium like K3 medium [2]. The K3 medium contains [2]:
    • Carbon Source: 10 g/L Glucose
    • Nutrients: 10 g/L Tryptone, 5 g/L Yeast Extract
    • Salts: 13.3 g/L KH₂PO₄, 4 g/L (NH₄)₂HPO₄, 1.3 g/L MgSO₄, and trace elements.
  • Process Parameters:
    • Temperature: 30°C
    • Induction: Add isopropyl β-d-1-thiogalactopyranoside (IPTG) to induce the T7 promoter when the culture reaches the desired optical density. Simultaneously, add a mixture of isoprenol and prenol (C5 substrates) to a final concentration of 2 g/L [2].
    • Duration: The fermentation typically runs for 24 hours [2].

The following diagram illustrates the engineered metabolic pathway for this compound production in E. coli via the Isopentenol Utilization Pathway (IUP):

Isopentenol / Prenol Isopentenol / Prenol IP/DMAPP IP/DMAPP Isopentenol / Prenol->IP/DMAPP EcthiM, MvIPK Geraniol Geraniol Geranial Geranial Geraniol->Geranial CdGeDH This compound This compound Geranial->this compound CdGaDH GPP GPP IP/DMAPP->GPP Aggpps GPP->Geraniol ObGES

References

geranic acid cytotoxicity profile vs other monoterpenoids

Author: Smolecule Technical Support Team. Date: February 2026

Documented Cytotoxicity of Selected Monoterpenoids

The table below summarizes experimental data for several monoterpenoids with reported anticancer activity, including available information on geranic acid.

Table 1: Cytotoxicity Profile of Various Monoterpenoids

Monoterpene Reported Cytotoxic & Anticancer Activities Cell Lines Tested Key Findings & IC50 Values
This compound Antifungal properties; Inhibition of tyrosinase (a key enzyme in melanogenesis); Suggested as a skin depigmentation agent with low cell toxicity [1]. Melanocytes (mammalian) [1] Described as having "low cell toxicity" in melanocytes [1]. Direct IC50 values on cancer cell lines were not located in the available search results.
Isoespintanol Cytotoxicity; Induction of apoptosis; Inhibition of colony formation [2] [3]. MDA-MB-231 (breast), A549 (lung), DU145 (prostate), A2780 (ovarian), MRC-5 (non-tumor lung) [2] [3] IC50 values: ~42-60 µM in tumor cell lines; ~40 µM in non-tumor MRC-5 cells [2] [3].
Carvone Induction of apoptosis; Cell cycle arrest (S or G2/M phase); DNA damage; ROS production; Inhibition of cell migration [4]. MCF-7 & MDA-MB-231 (breast), KMS-5 (myeloma) [4] Induced nuclear fragmentation and apoptotic bodies [4].
1,8-Cineole Pro-apoptotic properties; Cell cycle arrest in G2/M phase; Increased expression of p53 and apoptotic proteins (Bax/Bcl-2, caspase-3/9) [4]. A2780 (ovarian), A431 (skin) [4] Cytotoxicity against A2780 cells comparable to doxorubicin [4].
(-)-β-Pinene Cytotoxicity; Induction of apoptosis (reduced by caspase inhibitors); Synergistic effect with paclitaxel [4]. Oral tongue cancer cells, Non-small-cell lung cancer cells [4] Showed selectivity for cancer cells over normal gingival fibroblasts [4].
Limonene Induction of apoptosis; Cell cycle arrest; Suppression of cell migration and invasion [4]. T24 (bladder) [4] IC50 of 9 µM in T24 cells [4].

Experimental Methodologies in Cytotoxicity Research

The data in the table above is primarily generated through standardized in vitro assays. Here are the details of key experimental protocols cited in the research:

  • MTT Assay for Cell Viability (IC50 Determination) [2] [5] [3]: This is a colorimetric assay that measures the metabolic activity of cells. The key steps are:
    • Cells are seeded in a 96-well plate and allowed to adhere.
    • The test compound (e.g., a monoterpene) is added at a range of concentrations and incubated for a set time (e.g., 24-72 hours).
    • MTT reagent is added. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
    • The crystals are solubilized, and the absorbance is measured. Higher absorbance indicates more viable cells.
    • The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curve, indicating the potency of the compound.

The following diagram illustrates the workflow of a typical MTT assay.

G Start Seed cells in 96-well plate A Incubate with test compound Start->A B Add MTT reagent A->B C Formazan crystals form in viable cells B->C D Solubilize crystals C->D E Measure absorbance at 570nm D->E F Calculate % cell viability and IC50 E->F

  • Mechanism-of-Action Studies: Beyond IC50, researchers use more specific techniques to understand how a compound kills cells [2] [3]:
    • Cell Morphology Assays: Using light or fluorescence microscopy (often with stains like DAPI or propidium iodide) to observe classic apoptotic features like nuclear condensation and cell shrinkage [2] [3].
    • Clonogenicity Assay: Tests the long-term ability of a single cell to proliferate and form a colony after treatment, indicating reproductive cell death [2] [3].
    • Flow Cytometry: Can quantify the percentage of cells in different phases of the cell cycle or undergoing apoptosis.

Mechanisms of Action of Monoterpenoids

Monoterpenoids can exert anticancer effects through multiple interconnected pathways. The cytotoxicity reported for compounds like isoespintanol, carvone, and 1,8-cineole often involves the following mechanisms [2] [4]:

  • Induction of Apoptosis: The most prevalent reported mechanism, triggered via both intrinsic and extrinsic pathways. This can involve upregulation of pro-apoptotic proteins (Bax), downregulation of anti-apoptotic proteins (Bcl-2), and activation of executioner caspases (e.g., caspase-3) [4].
  • Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints (e.g., G1/S, G2/M), preventing cancer cell proliferation [4].
  • Generation of Reactive Oxygen Species (ROS): Many monoterpenoids can induce oxidative stress, which damages cellular macromolecules and can trigger apoptosis [6] [4].
  • Modulation of Signaling Pathways: Some monoterpenoids are known to interact with key signaling receptors and pathways. For instance, several monoterpenoids (including structural analogs of this compound like geraniol and citral) have been identified as allosteric antagonists of the Aryl hydrocarbon Receptor (AhR) [7] [8]. AhR antagonism is a promising target in anticancer therapy [8].

The diagram below integrates these key mechanisms into a cohesive signaling pathway.

G Monoterpenoid Monoterpenoid Apoptosis Apoptosis Monoterpenoid->Apoptosis Activates CellCycleArrest CellCycleArrest Monoterpenoid->CellCycleArrest Causes ROS ROS Monoterpenoid->ROS Induces AhR AhR Monoterpenoid->AhR Allosteric Antagonism ROS->Apoptosis AhR->Apoptosis Inhibits (derepression)

Knowledge Gaps and Research Outlook

The current data reveals a clear asymmetry: while cytotoxicity profiles for monoterpenoids like isoespintanol are well-documented, similar detailed studies for this compound are lacking.

  • This compound's Profile is Incomplete: The available literature highlights this compound's potential in fragrance, agrochemical, and cosmetic applications due to its tyrosinase-inhibiting and low-toxicity properties in melanocytes [1]. However, its cytotoxic effects on a broad panel of human cancer cell lines, its IC50 values, and its specific mechanisms of action (e.g., induction of apoptosis, ROS modulation) remain uncharacterized and represent a significant gap in the literature.
  • Promising Research Directions: Given the confirmed bioactivity of other monoterpenoids, this compound presents a compelling case for further investigation. Future research should focus on establishing its baseline cytotoxicity across various cancer types and elucidating its mechanism of action, potentially exploring its interaction with the AhR pathway given its structural relation to known antagonists like geraniol [8].

References

geranic acid depigmenting activity comparison arbutin kojic acid

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action at a Glance

Agent Primary Mechanism of Action Molecular Target Key Characteristics
Arbutin Competitive tyrosinase inhibitor; slowly releases hydroquinone in melanocytes [1] [2] Tyrosinase [1] Gentler, slower-acting; suitable for sensitive skin [3] [4]
Kojic Acid Chelates copper ions at the tyrosinase active site, directly inhibiting enzyme activity [5] [6] Tyrosinase [5] [6] Potent, faster results; higher irritation potential [3] [4]

Comparative Efficacy and Experimental Data

The following table summarizes key experimental findings and clinical results for arbutin and kojic acid:

Agent In Vitro/Ex Vivo Findings Clinical Evidence (Human Studies) Common Concentrations in Studies
Arbutin Dose-dependently reduced tyrosinase activity & melanin content in human melanocytes without significant cytotoxicity [1]. 5% arbutin ointment showed significant hypopigmentation vs. inactive control after 6 weeks in Fitzpatrick IV/V skin [7] [2]. 0.1 - 1.0 mM (in vitro) [1]; 2% - 5% (clinical) [7] [2]
Kojic Acid Inhibitory effect on tyrosinase in vitro is lower than arbutin at non-cytotoxic concentrations [2]. Shown to be comparable in efficacy to hydroquinone in some studies [2]. Often provides faster visible results [3] [4]. 1% - 4% (cosmetic formulations) [3] [4]

Experimental Protocols for Tyrosinase Inhibition

To facilitate your own research, here are standard methodologies used to generate the data cited above:

  • Cell-Based Assay (Melanin Content)

    • Cell Line: Cultured human melanocytes or murine melanoma B16 cells.
    • Stimulation: Cells are often stimulated with α-Melanocyte-Stimulating Hormone (α-MSH) to upregulate melanogenesis.
    • Treatment: Incubate with the test agent (e.g., arbutin, kojic acid) for a set period (e.g., 72 hours).
    • Measurement: Melanin content is quantified by spectrophotometry after solubilization [1].
  • Cell-Based Assay (Intracellular Tyrosinase Activity)

    • Cell Lysis: After treatment, cells are lysed.
    • Reaction: The lysate is incubated with a tyrosine or DOPA substrate.
    • Measurement: The rate of dopachrome formation is measured spectrophotometrically to determine tyrosinase activity [1].
  • Clinical Efficacy Measurement

    • Tool: Mexameter MX 18 or similar chromameter.
    • Method: Measures skin reflectance and quantifies melanin index at baseline and regular intervals during the study.
    • Analysis: Statistical comparison of the melanin index between treated and control sites [7] [2].

The Melanogenesis Signaling Pathway

The diagram below illustrates the skin pigmentation process and where arbutin and kojic acid exert their effects, based on described mechanisms [1] [6].

melanogenesis_pathway UV_Exposure UV Exposure/ Hormonal Signals MC1R MC1R Receptor UV_Exposure->MC1R PKA PKA Signaling MC1R->PKA CREB CREB Activation PKA->CREB MITF MITF Transcription (Master Regulator) CREB->MITF Tyrosinase_Gene Tyrosinase Gene Expression MITF->Tyrosinase_Gene Tyrosinase_Enzyme Tyrosinase Enzyme Tyrosinase_Gene->Tyrosinase_Enzyme L_DOPA L-DOPA Tyrosinase_Enzyme->L_DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase_Enzyme->Dopaquinone Oxidation L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase_Enzyme L_DOPA->Tyrosinase_Enzyme Melanin Melanin Synthesis Dopaquinone->Melanin Arbutin Arbutin Inhibits Tyrosinase Arbutin->Tyrosinase_Enzyme Kojic_Acid Kojic Acid Chelates Copper (Cu²⁺) Copper_Ions Copper Ions (Cu²⁺) in Tyrosinase Kojic_Acid->Copper_Ions Copper_Ions->Tyrosinase_Enzyme

Key Research Considerations

  • Stability and Formulation: Kojic acid is known to be unstable when exposed to air or sunlight, which can compromise its efficacy. Arbutin is generally more stable, but its activity can be influenced by pH and temperature [4] [8]. Advanced formulations like hydrogels or niosomes are being explored to enhance stability and transdermal delivery [8].
  • Synergistic Combinations: Research indicates potential for synergistic effects. For instance, kojic acid is often studied in combination with other agents [2], and arbutin may be combined with antioxidants for enhanced efficacy [1].
  • Safety Profile: Arbutin is generally considered gentler with a lower risk of irritation. Its slow, controlled release of hydroquinone is key to its safety profile [3] [1]. Kojic acid has a higher potential to cause redness, dryness, or contact dermatitis [4] [6].

References

geranic acid antioxidant activity compared to citral citronellal

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles & Antioxidant Data

The table below summarizes the basic profiles and documented antioxidant activities of citral and citronellal. Please note that specific quantitative data for geranic acid is not available in the searched literature.

Compound Chemical Class Documented Antioxidant Activity Key Mechanisms & Related Findings

| Citral | Acyclic monoterpenoid aldehyde (mixture of geranial and neral) [1] [2] | Recognized as significant [1] | • Modulates oxidative stress in biological cells [1]. • Its antioxidant property is correlated with its anti-inflammatory and anticancer activities [1]. | | Citronellal | Monoterpenoid aldehyde [3] | Information missing | • Shown to have strong antifungal properties in a study on Cymbopogon nardus (citronella grass), though the specific role of antioxidant action was not detailed [3]. |

Experimental Insights & Protocols

Researchers use various chemical tests and biologically relevant models to evaluate antioxidant activity. The table below outlines common methods applicable to testing compounds like citral and citronellal.

Method Category Example Assays Measurement Principle Applicability
Hydrogen Atom Transfer (HAT) ORAC, TRAP [4] Measures the ability of an antioxidant to donate a hydrogen atom to neutralize a free radical [4]. Best for assessing the compound's capacity to directly scavenge free radicals.
Single Electron Transfer (SET) FRAP, CUPRAC [4] Measures the ability of an antioxidant to transfer one electron to reduce a metal ion or another compound [4]. Useful for determining reducing power.
Cellular & Biological Models Fluorescence spectroscopy, Cell viability assays (e.g., MTT) [5] Measures the compound's effect on neutralizing ROS within cells (e.g., H₂O₂) or protecting against oxidative stress-induced cell death [4] [5]. Provides data on antioxidant activity in a biologically relevant context.

Biological Pathways & Mechanisms

The following diagram illustrates the general cellular antioxidant defense mechanism, which provides context for how compounds like citral may exert their activity by modulating reactive oxygen species (ROS) levels.

ROS ROS OxidativeStress OxidativeStress ROS->OxidativeStress High Levels SOD SOD ROS->SOD Substrate for CellularDamage CellularDamage OxidativeStress->CellularDamage Leads to Antioxidants Antioxidants Antioxidants->ROS Neutralize H2O2 H2O2 SOD->H2O2 Produces CAT_GPx CAT_GPx H2O2->CAT_GPx Substrate for H2O H2O CAT_GPx->H2O Metabolizes to

The primary mechanism involves direct neutralization of ROS. Compounds with antioxidant properties can donate electrons or hydrogen atoms to stabilize highly reactive and damaging free radicals like the hydroxyl radical (HO•) or superoxide radical (O₂•⁻), thereby preventing them from causing cellular damage [4]. Some compounds may also act through indirect mechanisms, such as upregulating the body's own antioxidant defense enzymes [4].

Research Implications & Next Steps

Based on the findings, here are some key points and suggestions for further research:

  • Citral shows more broadly documented antioxidant and related bioactive properties, making it a strong candidate for further investigation in therapies related to oxidative stress [1] [2].
  • Citronellal's prominent activity is antifungal, and its specific antioxidant mechanisms require further dedicated study [3].
  • This compound Data Gap: The lack of results for this compound suggests it may be a less studied compound in this context, or it might be known under a different chemical or common name.

To proceed with your comparison guide, I suggest:

  • Verify the compound name: Confirm that "this compound" is the standard term used in the scientific literature.
  • Explore related compounds: Geraniol, the alcohol form of this compound, is extensively studied for its anticancer and antioxidant properties [1] [6] [2]. Research on geraniol may provide useful, indirect insights.

References

geranic acid antifungal efficacy comparison commercial fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Geranic Acid's Antifungal Efficacy

Study Focus Pathogens Tested Key Efficacy Findings Experimental Context & Notes

| In Vitro Antifungal Screening [1] | - Fusarium graminearum

  • Colletotrichum graminicola | Minimum Inhibitory Concentration (MIC): < 7.8 µg/mL (46 µM) for both fungi. Conclusion: this compound was the most effective among 15 tested terpenoids. | Pure compound test. Methodology: dilution in agar technique. This compound identified as a promising candidate for plant resistance engineering. | | Plant Extract as Preservative [2] | - Microbial growth in ground beef (total aerobic plate count) | Reduction in microbial growth: Up to 2.74 log CFU/g compared to the control after 14 days at 4°C. Also reduced lipid oxidation. | Tested as part of a Pelargonium odoratissimum ethyl acetate extract (which contains this compound). Context: food preservation, not pharmaceutical. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the key studies.

In Vitro Antifungal Assay (Pure this compound)

This protocol is adapted from the study that identified this compound's strong activity against maize pathogens [1].

  • Method: Dilution in agar technique.
  • Pathogen Culture: Fungi (e.g., F. graminearum, C. graminicola) are maintained on potato dextrose agar (PDA).
  • Testing Procedure: The terpenoid (this compound) is tested at a series of concentrations across a range (e.g., 7.8 to 500 µg/mL) by incorporating it into the PDA.
  • Incubation: Plates are inoculated with the fungus and incubated for a set period (e.g., 48 hours).
  • Key Metrics:
    • Minimum Inhibitory Concentration (MIC): The lowest concentration that prevents visible growth.
    • Minimum Complete Inhibitory Concentration (MCIC): The lowest concentration that completely inhibits any growth.
Food Preservation Efficacy (Plant Extract)

This protocol evaluates the effect of a geranic-acid-containing extract on meat spoilage [2].

  • Extract Preparation: Aerial parts of Pelargonium odoratissimum are dried and subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate).
  • Application: The extract (e.g., ethyl acetate fraction) is incorporated directly into ground beef.
  • Storage & Analysis:
    • Treated and control meat samples are stored under refrigeration (4°C) for up to 14 days.
    • Microbial Analysis: Aerobic plate counts are performed at regular intervals to determine the reduction in microbial growth (log CFU/g).
    • Oxidation Analysis: Lipid oxidation is measured using the DPPH radical-scavenging assay.

Proposed Antifungal Mechanism of Action

While the exact mechanism of this compound is not fully detailed in the provided results, research on monoterpenoids (the class of compounds to which this compound belongs) suggests a multi-faceted mode of action. The following diagram synthesizes the general mechanisms from the available literature [3] [1].

G cluster_membrane Primary Cellular Targets GeranicAcid This compound Exposure Membrane Cell Membrane GeranicAcid->Membrane Accumulates in InternalTargets Internal Cell Components GeranicAcid->InternalTargets Penetrates cell DisruptedFunction Increased membrane fluidity Disruption of essential functions Membrane->DisruptedFunction Causes Denaturation Protein denaturation Oxidative damage InternalTargets->Denaturation Leads to CellDeath Inhibition of Fungal Growth (Mycelial growth, spore germination) DisruptedFunction->CellDeath Resulting in Denaturation->CellDeath Resulting in

Research Implications and Future Directions

The available data positions this compound as a highly promising compound, but also highlights areas requiring further investigation.

  • Promising Natural Alternative: The potent in vitro activity and efficacy in a food model confirm its potential as a natural alternative to synthetic fungicides and preservatives [2] [1].
  • The Formulation Challenge: A key hurdle for commercialization, especially for foliar applications, is formulating the active ingredient to withstand environmental stressors like UV light and desiccation. Developing formulations with humectants, UV protectants, and stickers is a critical research path [4].
  • Resistance Considerations: Microorganisms can develop resistance to monoterpenoids, often through increased efflux pump activity. Understanding these mechanisms is crucial for developing effective and durable applications [3].

References

geranic acid transdermal penetration vs other terpene compounds

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Geranic Acid and Other Terpenes

Compound / Enhancement System Test Drug (Molecular Size) Key Performance Data Experimental Context (Skin Model)

| This compound (in Choline-Geranate IL "CAGE") [1] | Insulin (Large molecule, 5808 Da) [1] | - ~40% blood glucose reduction in vivo (25 IU/kg dose, effect lasted 12 h) [1]

  • Significant enhancement in both one-step and two-step application methods [1] | In vitro & In vivo (rats, both normal and diabetic models) [1] | | Geraniol [2] | Famotidine (Small molecule) [2] | - Enhancement Ratio (ER): 2.63 [2]
  • Primary mechanism: disruption of the lamellar structure of skin lipids [2] | In vitro (Hairless mouse skin) [2] | | L-Menthol [2] | Famotidine (Small molecule) [2] | - Enhancement Ratio (ER): 3.24 [2]
  • Disrupts both the packing and lamellar structure of skin lipids [2] | In vitro (Hairless mouse skin) [2] | | Nerolidol [3] | Diclofenac Diethylamine (Small molecule) [3] | - Flux: 0.3942 ± 0.009 µg/cm²/min [3]
  • Showed enhanced permeation and significant anti-inflammatory activity [3] | In vitro (Rat skin) & In vivo (Anti-inflammatory study in rats) [3] | | Terpene-Containing Essential Oil (Rose Oil) [4] | Various Monoterpenes & Phenylpropanoids (Small molecules) [4] | - Skin permeation of components was several times higher when applied in rose oil than as neat single substances [4]
  • Demonstrates co-operative interactions between components [4] | In vitro (Human skin) [4] |

Detailed Experimental Protocols

Here is a detailed look at the key methodologies used in the cited research to evaluate the penetration enhancers.

Protocol for Ionic Liquid (e.g., Choline-Geranate) Evaluation [1]
  • In Vitro Permeation: Conducted using vertical Franz diffusion cells. Excised rat skin was mounted between the donor and receptor compartments. The receptor fluid was maintained at 37°C. Insulin, formulated with the ionic liquid, was applied to the donor side. Samples from the receptor side were analyzed via HPLC to determine the cumulative amount of insulin permeated.
  • In Vivo Efficacy: Studied on diabetic rat models (induced by streptozotocin). The insulin-IL formulation was applied to the shaved abdominal skin. Blood glucose levels were monitored over time using a glucometer to assess the hypoglycemic effect.
Protocol for Terpene Enhancement Evaluation (e.g., Geraniol, Menthol) [2]
  • In Vitro Skin Permeation: Hairless mouse skin was mounted on Franz-type diffusion cells. The receiver compartment was filled with PBS (pH 7.4) maintained at 32°C. A hydrogel containing the model drug (e.g., Famotidine) and the terpene enhancer was applied to the donor compartment. Receptor fluid samples were collected at predetermined intervals and analyzed by HPLC to determine the drug concentration and calculate flux.
  • Mechanism Investigation (ATR-FTIR): The stratum corneum sheet was treated with the terpene solution. It was then analyzed using Attenuated Total Reflectance-Fourier Transform IR spectroscopy. Shifts in the absorption peaks of skin lipids (e.g., symmetric and asymmetric CH₂ stretching peaks) were measured to assess lipid fluidity and disorder.
  • Mechanism Investigation (DSC): The treated stratum corneum was sealed in an aluminum pan and heated at a controlled rate in a Differential Scanning Calorimeter. Changes in the transition temperatures and enthalpies of the endothermic peaks corresponding to skin lipids were recorded to understand the disruption of lipid bilayers.

Mechanisms of Action

The following diagram illustrates the primary mechanisms by which terpene-based enhancers, including this compound in ionic liquids, are understood to increase skin permeability.

G Start Application of Terpene Enhancer SC Stratum Corneum ('Brick and Mortar' Structure) Start->SC M1 1. Lipid Matrix Disruption SC->M1 M2 2. Lipid Extraction SC->M2 M3 3. Interaction with Keratin SC->M3 M4 4. Creation of Permeation Pathways (e.g., by Ionic Liquids) SC->M4 E1 ↑ Fluidity of Lipids M1->E1 E2 Disorganization of Lamellar Structure M1->E2 M2->E2 E3 Formation of Polar Channels M4->E3 End Enhanced Drug Permeation E1->End E2->End E3->End

Diagram of Terpene Enhancement Mechanisms

Key Insights for Research and Development

  • Leverage Synergistic Effects: The performance of individual terpenes can be significantly enhanced in mixtures, as demonstrated by rose oil [4]. Consider developing multi-component enhancer systems rather than relying on single compounds.
  • Match the Enhancer to the Drug: The evidence suggests a functional dichotomy: ionic liquids like choline-geranate show superior performance with large, hydrophilic macromolecules like insulin [1] [5], while single terpenes are extensively proven for smaller, lipophilic drugs [6] [2]. Your choice of enhancer should be primarily guided by the physicochemical properties of your active ingredient.
  • Prioritize Human Skin Models for Translation: While animal models (rat, mouse) are common for initial screening [1] [2], data obtained from human skin is more reliable for predicting clinical outcomes due to structural differences [6] [4]. The correlation between a terpene's calculated log P (cLog P) and its enhancement ratio is stronger in human skin, underscoring the importance of model selection [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; [Alfa Aesar MSDS]

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

168.115029749 Da

Monoisotopic Mass

168.115029749 Da

Boiling Point

250.0 °C

Heavy Atom Count

12

Density

0.953-0.959

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

10797G3M5Y

GHS Hazard Statements

Aggregated GHS information provided by 308 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4698-08-2
459-80-3

Wikipedia

Geranic_acid

Use Classification

Fragrance Ingredients

General Manufacturing Information

2,6-Octadienoic acid, 3,7-dimethyl-: ACTIVE
2,6-Octadienoic acid, 3,7-dimethyl-, (2E)-: INACTIVE

Dates

Last modified: 08-15-2023
1: Tanner EEL, Curreri AM, Balkaran JPR, Selig-Wober NC, Yang AB, Kendig C, Fluhr MP, Kim N, Mitragotri S. Design Principles of Ionic Liquids for Transdermal Drug Delivery. Adv Mater. 2019 Jul;31(27):e1901103. doi: 10.1002/adma.201901103. Epub 2019 May 21. PubMed PMID: 31112631.
2: Sanekata A, Tanigawa A, Takoi K, Nakayama Y, Tsuchiya Y. Identification and Characterization of Geranic Acid as a Unique Flavor Compound of Hops ( Humulus lupulus L.) Variety Sorachi Ace. J Agric Food Chem. 2018 Nov 21;66(46):12285-12295. doi: 10.1021/acs.jafc.8b04395. Epub 2018 Nov 12. PubMed PMID: 30362744.
3: Api AM, Belsito D, Botelho D, Bruze M, Burton GA Jr, Buschmann J, Dagli ML, Date M, Dekant W, Deodhar C, Francis M, Fryer AD, Jones L, Joshi K, La Cava S, Lapczynski A, Liebler DC, O'Brien D, Patel A, Penning TM, Ritacco G, Romine J, Sadekar N, Salvito D, Schultz TW, Sipes IG, Sullivan G, Thakkar Y, Tokura Y, Tsang S. RIFM fragrance ingredient safety assessment, geranic acid, CAS Registry Number 459-80-3. Food Chem Toxicol. 2018 Dec;122 Suppl 1:S68-S74. doi: 10.1016/j.fct.2018.08.022. Epub 2018 Aug 16. Review. PubMed PMID: 30118821.
4: Tanner EEL, Ibsen KN, Mitragotri S. Transdermal insulin delivery using choline-based ionic liquids (CAGE). J Control Release. 2018 Sep 28;286:137-144. doi: 10.1016/j.jconrel.2018.07.029. Epub 2018 Jul 17. PubMed PMID: 30026081.
5: Banerjee A, Ibsen K, Brown T, Chen R, Agatemor C, Mitragotri S. Ionic liquids for oral insulin delivery. Proc Natl Acad Sci U S A. 2018 Jul 10;115(28):7296-7301. doi: 10.1073/pnas.1722338115. Epub 2018 Jun 25. PubMed PMID: 29941553; PubMed Central PMCID: PMC6048483.
6: Kries H, Kellner F, Kamileen MO, O'Connor SE. Inverted stereocontrol of iridoid synthase in snapdragon. J Biol Chem. 2017 Sep 1;292(35):14659-14667. doi: 10.1074/jbc.M117.800979. Epub 2017 Jul 12. PubMed PMID: 28701463; PubMed Central PMCID: PMC5582856.
7: Haruehanroengra P, Vangaveti S, Ranganathan SV, Wang R, Chen A, Sheng J. Nature's Selection of Geranyl Group as a tRNA Modification: The Effects of Chain Length on Base-Pairing Specificity. ACS Chem Biol. 2017 Jun 16;12(6):1504-1513. doi: 10.1021/acschembio.7b00108. Epub 2017 Apr 18. PubMed PMID: 28418649.
8: Engel KC, Stökl J, Schweizer R, Vogel H, Ayasse M, Ruther J, Steiger S. A hormone-related female anti-aphrodisiac signals temporary infertility and causes sexual abstinence to synchronize parental care. Nat Commun. 2016 Mar 22;7:11035. doi: 10.1038/ncomms11035. PubMed PMID: 27002429; PubMed Central PMCID: PMC4804164.
9: Jaworska M, Sikora E, Ogonowski J, Konieczna M. Study of O/W micro- and nano-emulsions based on propylene glycol diester as a vehicle for geranic acid. Acta Biochim Pol. 2015;62(2):229-33. doi: 10.18388/abp.2014_926. Epub 2015 Apr 9. PubMed PMID: 25856560.
10: Mi J, Becher D, Lubuta P, Dany S, Tusch K, Schewe H, Buchhaupt M, Schrader J. De novo production of the monoterpenoid geranic acid by metabolically engineered Pseudomonas putida. Microb Cell Fact. 2014 Dec 4;13:170. doi: 10.1186/s12934-014-0170-8. PubMed PMID: 25471523; PubMed Central PMCID: PMC4266966.
11: Brunel JM, Lieutaud A, Lome V, Pagès JM, Bolla JM. Polyamino geranic derivatives as new chemosensitizers to combat antibiotic resistant gram-negative bacteria. Bioorg Med Chem. 2013 Mar 1;21(5):1174-9. doi: 10.1016/j.bmc.2012.12.030. Epub 2013 Jan 3. PubMed PMID: 23352753.
12: Choi SY. Inhibitory effects of geranic acid derivatives on melanin biosynthesis. J Cosmet Sci. 2012 Nov-Dec;63(6):351-8. PubMed PMID: 23286867.
13: Yang T, Stoopen G, Yalpani N, Vervoort J, de Vos R, Voster A, Verstappen FW, Bouwmeester HJ, Jongsma MA. Metabolic engineering of geranic acid in maize to achieve fungal resistance is compromised by novel glycosylation patterns. Metab Eng. 2011 Jul;13(4):414-25. doi: 10.1016/j.ymben.2011.01.011. Epub 2011 Feb 4. PubMed PMID: 21296182.
14: Ilg A, Beyer P, Al-Babili S. Characterization of the rice carotenoid cleavage dioxygenase 1 reveals a novel route for geranial biosynthesis. FEBS J. 2009 Feb;276(3):736-47. doi: 10.1111/j.1742-4658.2008.06820.x. Epub 2008 Dec 19. PubMed PMID: 19120446.
15: Masuda T, Odaka Y, Ogawa N, Nakamoto K, Kuninaga H. Identification of geranic acid, a tyrosinase inhibitor in lemongrass (Cymbopogon citratus). J Agric Food Chem. 2008 Jan 23;56(2):597-601. Epub 2007 Dec 15. PubMed PMID: 18081247.
16: Chatterjee T. Biotransformation of geraniol by Rhodococcus sp. strain GR3. Biotechnol Appl Biochem. 2004 Jun;39(Pt 3):303-6. PubMed PMID: 15154841.
17: Tóth M, Furlan L, Yatsynin VG, Ujváry I, Szarukán I, Imrei Z, Tolasch T, Francke W, Jossi W. Identification of pheromones and optimization of bait composition for click beetle pests (Coleoptera: Elateridae) in Central and Western Europe. Pest Manag Sci. 2003 Apr;59(4):417-25. PubMed PMID: 12701702.
18: Wolken WA, van der Werf MJ. Geraniol biotransformation-pathway in spores of Penicillium digitatum. Appl Microbiol Biotechnol. 2001 Dec;57(5-6):731-7. PubMed PMID: 11778886.
19: Heyen U, Harder J. Geranic acid formation, an initial reaction of anaerobic monoterpene metabolism in denitrifying Alcaligenes defragrans. Appl Environ Microbiol. 2000 Jul;66(7):3004-9. PubMed PMID: 10877798; PubMed Central PMCID: PMC92103.
20: Alexander DC, Valvano MA. Role of the rfe gene in the biosynthesis of the Escherichia coli O7-specific lipopolysaccharide and other O-specific polysaccharides containing N-acetylglucosamine. J Bacteriol. 1994 Nov;176(22):7079-84. PubMed PMID: 7525537; PubMed Central PMCID: PMC197083.

Explore Compound Types